M3258
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R)-2-(1-benzofuran-3-yl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDLTYXNINJON-OYNZBZHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC1=COC2=CC=CC=C21)NC(=O)[C@@H]3C[C@H]4CC[C@@H]3O4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M3258: A Deep Dive into the Selective Inhibition of the Immunoproteasome in Multiple Myeloma
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of M3258, a novel, orally bioavailable, and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This compound represents a targeted therapeutic strategy for multiple myeloma, leveraging the differential expression of the immunoproteasome in hematolymphoid cells. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, reversible inhibitor of the Large Multifunctional Peptidase 7 (LMP7), also known as β5i or PSMB8, a key proteolytic subunit of the immunoproteasome.[1][2][3] Unlike constitutive proteasomes that are ubiquitously expressed, the immunoproteasome is predominantly found in hematopoietic cells, including malignant plasma cells in multiple myeloma.[2][3][4] This selective expression provides a therapeutic window for targeted inhibition. This compound's mechanism of action hinges on the disruption of protein homeostasis in cancer cells. By selectively inhibiting LMP7, this compound blocks the degradation of ubiquitinated proteins, leading to their accumulation.[2][5] This triggers the Unfolded Protein Response (UPR) and ultimately induces apoptosis in multiple myeloma cells.[2] Preclinical studies have demonstrated this compound's strong anti-tumor efficacy in various multiple myeloma models, including those resistant to broader-acting proteasome inhibitors.[1][6][7]
Core Mechanism of Action: Selective LMP7 Inhibition
The ubiquitin-proteasome system is a critical pathway for maintaining cellular protein homeostasis by degrading damaged or unneeded proteins.[3] In multiple myeloma, the immunoproteasome plays a crucial role in the survival of malignant plasma cells.
This compound's primary target is the LMP7 subunit of the immunoproteasome.[1][5] Its high selectivity is a key differentiating feature. It displays potent biochemical and cellular potency against LMP7 while showing significantly weaker activity against the corresponding constitutive proteasome subunit β5.[5] This selectivity is achieved through the exploitation of structural differences between the proteasome subunits.[8]
The inhibition of LMP7's chymotrypsin-like proteolytic activity by this compound leads to a cascade of cellular events:
-
Inhibition of Protein Degradation: The primary function of the proteasome is blocked, preventing the breakdown of proteins tagged with ubiquitin.[2]
-
Accumulation of Poly-ubiquitinated Proteins: This leads to a buildup of misfolded and regulatory proteins within the cell.[2][5][6]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the endoplasmic reticulum triggers a stress response known as the UPR.[2]
-
Induction of Apoptosis: When the UPR is sustained and overwhelmed, it activates pro-apoptotic signaling pathways, leading to programmed cell death. This compound has been shown to induce apoptosis as measured by caspase 3/7 activity.[5][6]
This targeted approach is designed to maximize efficacy against malignant cells while minimizing off-target effects associated with pan-proteasome inhibitors.
Quantitative Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical Potency (IC₅₀) | Human LMP7 (β5i) | 3.6 nM | [5] |
| Human LMP7 (mean) | 4.1 nM | [5] | |
| Constitutive β5 | 2519 nM | [5] | |
| Cellular Potency (IC₅₀) | LMP7 | 3.4 nM | [5] |
| MM.1S (Multiple Myeloma) | 2.2 nM | [5] | |
| U266B1 (Multiple Myeloma) | 2-37 nM | [5] | |
| Cell Viability (IC₅₀) | MM.1S Cells | 367 nM | [5] |
| Apoptosis Induction (EC₅₀) | Caspase 3/7 Activity (MM.1S) | 420 nM | [5] |
| Ubiquitinated Protein Accumulation (EC₅₀) | MM.1S Cells | 1980 nM | [5] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Xenograft Models
| Model | Treatment | Effect | Time Point | Reference |
| U266B1 Xenograft | This compound (10 and 30 mg/kg, single oral dose) | Maximal inhibition of LMP7 activity sustained | ≥24 hours | [6] |
| MM.1S Xenograft | This compound (10 mg/kg, single oral dose) | Significant suppression of LMP7 activity | 4-48 hours | [6] |
| Significant accumulation of ubiquitinated proteins | 4-48 hours | [6] | ||
| Significant induction of Caspase 3/7 activity | 14-48 hours | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Proteasome Activity Assays (Biochemical Potency)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human immunoproteasome (LMP7) and constitutive proteasome (β5).
-
Methodology:
-
Purified human 20S immunoproteasome or constitutive proteasome is incubated with a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
A dilution series of this compound is added to the reaction.
-
The reaction is incubated at 37°C.
-
The cleavage of the substrate releases a fluorescent group (AMC), and the fluorescence is measured over time using a plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Viability Assay
-
Objective: To determine the effect of this compound on the viability of multiple myeloma cell lines.
-
Methodology (Example: MM.1S cells):
-
MM.1S cells are seeded in 96-well plates.[5]
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured with a plate reader.
-
IC₅₀ values, the concentration at which 50% of cell growth is inhibited, are determined from the dose-response curve.[5]
-
Apoptosis Assay (Caspase 3/7 Activity)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology (Example: MM.1S cells):
-
MM.1S cells are treated with various concentrations of this compound.[5]
-
After incubation, a reagent containing a luminogenic substrate for activated caspases 3 and 7 (e.g., Caspase-Glo® 3/7) is added.
-
The cleavage of the substrate by caspase 3/7 generates a luminescent signal, which is proportional to the amount of caspase activity.
-
Luminescence is measured, and EC₅₀ values (the concentration for 50% maximal effect) are calculated.[5]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a living organism.
-
Methodology (Example: MM.1S Xenograft Model):
-
Immunocompromised mice are subcutaneously inoculated with human multiple myeloma cells (e.g., MM.1S).[6]
-
Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally at specified doses and schedules (e.g., 10 mg/kg).[6]
-
Tumor volume and body weight are monitored regularly.
-
For pharmacodynamic studies, tumors are harvested at various time points after treatment to analyze LMP7 activity, levels of ubiquitinated proteins (e.g., by Western blot or ELISA), and caspase 3/7 activity.[6]
-
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action in Multiple Myeloma
Caption: this compound selectively inhibits the LMP7 subunit, leading to apoptosis.
General Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's in vitro effects on MM cells.
Conclusion and Future Directions
This compound is a highly selective and potent inhibitor of the immunoproteasome subunit LMP7, demonstrating significant preclinical anti-tumor activity in multiple myeloma models. Its mechanism of action, centered on the induction of proteotoxic stress and apoptosis, provides a strong rationale for its clinical development. The selective nature of this compound may offer an improved safety profile compared to non-selective proteasome inhibitors. The promising preclinical data supported the initiation of a Phase I clinical trial in patients with relapsed/refractory multiple myeloma (NCT04075721).[1][6][7] Future research will focus on elucidating the full clinical potential of this compound, both as a monotherapy and in combination with other anti-myeloma agents, and identifying biomarkers to predict patient response.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
M3258: A Selective LMP7 Inhibitor for Autoimmune and Oncological Indications
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of M3258, a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i). This compound has been investigated as a potential therapeutic agent for autoimmune diseases, such as Systemic Lupus Erythematosus (SLE), and various hematological malignancies. This document details the mechanism of action, selectivity, and key preclinical and clinical findings related to this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
Core Mechanism of Action
This compound is a highly selective, orally bioavailable, and reversible inhibitor of the LMP7 subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ). By selectively targeting LMP7, this compound modulates the proteolytic activity of the immunoproteasome, which plays a crucial role in the generation of MHC class I antigens and the regulation of immune cell function, including the survival and differentiation of plasma cells. This targeted inhibition is believed to ameliorate the autoimmune response in diseases like SLE by reducing the production of autoantibodies and inflammatory cytokines.
Selectivity and Potency of this compound
The selectivity of this compound for LMP7 over other proteasome subunits is a key feature, minimizing off-target effects associated with broader proteasome inhibition. The following table summarizes the inhibitory concentrations (IC50) of this compound against the catalytic subunits of both the immunoproteasome (LMP7, LMP2, MECL-1) and the constitutive proteasome (β5, β1, β2).
Table 1: Inhibitory Activity of this compound against Proteasome Subunits
| Proteasome Subunit | Target | IC50 (nM) | Selectivity vs. LMP7 |
| Immunoproteasome | |||
| LMP7 (β5i) | Primary Target | 8.2 | - |
| LMP2 (β1i) | Off-Target | >1000 | >120-fold |
| MECL-1 (β2i) | Off-Target | >1000 | >120-fold |
| Constitutive Proteasome | |||
| β5 | Off-Target | 250 | ~30-fold |
| β1 | Off-Target | >1000 | >120-fold |
| β2 | Off-Target | >1000 | >120-fold |
Preclinical and Clinical Findings
This compound has been evaluated in preclinical models of autoimmune diseases and in early-phase clinical trials.
Preclinical Data in Lupus Models
In preclinical studies using mouse models of lupus, this compound demonstrated the ability to reduce the number of plasma cells and subsequently lower the levels of autoantibodies. This is consistent with the known role of the immunoproteasome in plasma cell survival and function.
Clinical Trial Data in SLE
A Phase I, randomized, double-blind, placebo-controlled study (NCT03725347) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with mild to moderate SLE. The key findings from this study are summarized below.
Table 2: Summary of Phase I Clinical Trial Results of this compound in SLE
| Parameter | Finding |
| Safety and Tolerability | This compound was generally well-tolerated with no dose-limiting toxicities observed. |
| Pharmacokinetics | This compound demonstrated a dose-proportional pharmacokinetic profile. |
| Pharmacodynamics | Dose-dependent inhibition of LMP7 was observed in peripheral blood mononuclear cells (PBMCs). |
| A reduction in the interferon (IFN) signature, a hallmark of SLE, was noted. | |
| A decrease in the number of long-lived plasma cells was observed. |
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize the activity of this compound.
Biochemical Assay for Proteasome Inhibition
This protocol describes a typical in vitro assay to determine the IC50 of this compound against isolated proteasome subunits.
Objective: To quantify the inhibitory activity of this compound against specific proteasome subunits.
Materials:
-
Purified human 20S immunoproteasome and constitutive proteasome.
-
Fluorogenic peptide substrates specific for each subunit (e.g., Ac-ANW-AMC for LMP7/β5).
-
This compound compound in various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).
-
384-well black plates.
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Fluorometer.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of purified proteasome (e.g., 0.25 nM 20S immunoproteasome) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding.
-
Add 10 µL of the fluorogenic peptide substrate (e.g., 15 µM Ac-ANW-AMC) to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Plasma Cell Differentiation Assay
This protocol outlines a method to assess the effect of this compound on the differentiation of B cells into plasma cells in vitro.
Objective: To determine the impact of this compound on the generation of plasma cells from B cells.
Materials:
-
Isolated human B cells.
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Stimulation cocktail (e.g., IL-21, CpG oligodeoxynucleotides).
-
This compound at various concentrations.
-
Flow cytometry antibodies (e.g., anti-CD19, anti-CD27, anti-CD38, anti-CD138).
-
Flow cytometer.
Procedure:
-
Culture isolated B cells in a 96-well plate.
-
Add the stimulation cocktail to induce differentiation into plasma cells.
-
Simultaneously, treat the cells with various concentrations of this compound or a vehicle control.
-
Culture the cells for 6-7 days.
-
On the day of analysis, harvest the cells and stain them with a cocktail of fluorescently labeled antibodies against B cell and plasma cell surface markers.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage of plasma cells (e.g., CD19+CD27++CD38++CD138+) in each treatment condition.
-
Compare the percentage of plasma cells in this compound-treated cultures to the vehicle control to determine the effect of the inhibitor.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to this compound.
Caption: Role of LMP7 in autoimmunity and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7. Its targeted mechanism of action provides a promising therapeutic strategy for autoimmune diseases like SLE by modulating the adaptive immune response, particularly by affecting plasma cell function and reducing the interferon signature. The favorable safety and pharmacodynamic profile observed in early clinical trials warrants further investigation of this compound in larger patient populations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the therapeutic potential of immunoproteasome inhibition.
The Discovery and Development of M3258: A Selective Immunoproteasome Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
M3258 is a novel, orally bioavailable, and highly selective small molecule inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7 or β5i). Developed through a structure-based drug discovery program, this compound has demonstrated significant therapeutic potential in preclinical models of multiple myeloma and other hematological malignancies. Its selectivity for the immunoproteasome over the constitutive proteasome offers the potential for an improved safety profile compared to pan-proteasome inhibitors. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data for this compound.
Introduction: The Rationale for Selective Immunoproteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated therapeutic target in oncology. Pan-proteasome inhibitors, such as bortezomib and carfilzomib, have transformed the treatment landscape for multiple myeloma. However, their non-selective inhibition of both the constitutive proteasome (expressed in most cells) and the immunoproteasome (predominantly expressed in hematopoietic cells) can lead to dose-limiting toxicities.[1][2]
The immunoproteasome plays a key role in processing proteins for antigen presentation and is highly expressed in malignant hematopoietic cells.[2] This differential expression provides a therapeutic window for selective inhibitors. The hypothesis that selective inhibition of the immunoproteasome subunit LMP7 could achieve potent anti-tumor activity with a more favorable safety profile drove the discovery of this compound.[3]
Discovery of this compound: A Structure-Based Approach
This compound was identified and optimized through a structure-based drug design program aimed at developing potent and selective amido boronic acid inhibitors of LMP7.[1][4] By exploiting structural differences between the S1 pocket of LMP7 and the corresponding pocket of the constitutive proteasome subunit β5, researchers at Merck KGaA developed a series of compounds with high affinity and selectivity for the immunoproteasome target.[1] This effort culminated in the identification of this compound, a covalent-reversible, potent, and orally bioavailable inhibitor of LMP7.[3]
Mechanism of Action
This compound selectively and reversibly inhibits the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[2][5] This inhibition leads to a disruption of the ubiquitin-proteasome degradation pathway within malignant cells, resulting in the accumulation of poly-ubiquitylated proteins.[2] The buildup of these unfolded and misfolded proteins triggers the unfolded protein response (UPR), leading to endoplasmic reticulum stress and ultimately inducing apoptosis (programmed cell death) in tumor cells.[2]
Figure 1: Mechanism of action of this compound.
Preclinical Pharmacology and Efficacy
This compound has demonstrated potent and selective inhibition of LMP7 in both biochemical and cellular assays. This activity translates to significant anti-tumor efficacy in various preclinical models of multiple myeloma.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound against the immunoproteasome subunit LMP7 and the constitutive proteasome subunit β5.
| Parameter | Subunit | Value | Cell Line/System | Reference |
| Biochemical IC50 | LMP7 (human) | 3.6 nM | Purified enzyme | [5] |
| β5 (human) | 2519 nM | Purified enzyme | [5] | |
| Cellular IC50 | LMP7 | 3.4 nM | MM.1S cells | [5] |
| LMP7 | 2.2 nM | MM.1S cells | [5] | |
| LMP7 | 2-37 nM | Human, rat, and dog PBMCs | [5] | |
| Ubiquitinated Protein Accumulation EC50 | 1980 nM | MM.1S cells | [5] | |
| Apoptosis Induction (Caspase 3/7) EC50 | 420 nM | MM.1S cells | [5] | |
| Cell Viability IC50 | 367 nM | MM.1S cells | [5] |
In Vivo Anti-Tumor Activity
This compound has shown robust anti-tumor activity in multiple myeloma xenograft models, including those refractory to the pan-proteasome inhibitor bortezomib.[3] Daily oral administration of this compound at doses as low as 1 mg/kg resulted in significant and prolonged suppression of tumor LMP7 activity, leading to tumor growth inhibition and even complete tumor regression.[3] In some xenograft models, this compound demonstrated superior efficacy compared to bortezomib and ixazomib.[6]
The efficacious area under the curve (AUC) range for this compound, calculated from human U266B1 and MM.1S xenograft models, was estimated to be between 6.8 and 18.3 mg*h/mL.[7]
Experimental Protocols
Biochemical Proteasome Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human immunoproteasome (LMP7) and constitutive proteasome (β5).
Methodology:
-
Purified human 20S immunoproteasome or constitutive proteasome is incubated with varying concentrations of this compound in assay buffer.
-
A fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is added to the reaction.
-
The cleavage of the substrate, which releases the fluorescent AMC group, is monitored over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated and plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular LMP7 Inhibition Assay
Objective: To measure the potency of this compound in inhibiting LMP7 activity within intact cells.
Methodology:
-
Human multiple myeloma cell lines (e.g., MM.1S, U266B1) are seeded in multi-well plates.
-
Cells are treated with a serial dilution of this compound for a specified period.
-
A cell-permeable fluorogenic substrate for LMP7 is added to the cells.
-
The fluorescence signal, indicative of proteasome activity, is measured using a plate reader.
-
IC50 values are calculated by non-linear regression analysis.
Figure 2: Workflow for cellular LMP7 inhibition assay.
Apoptosis Assay (Caspase 3/7 Activity)
Objective: To quantify the induction of apoptosis by this compound in multiple myeloma cells.
Methodology:
-
MM.1S cells are treated with various concentrations of this compound.
-
After the treatment period, a luminogenic substrate for caspase-3 and caspase-7 is added.
-
The cleavage of the substrate by activated caspases generates a luminescent signal.
-
Luminescence is measured using a luminometer.
-
The EC50 value, representing the concentration of this compound that induces 50% of the maximal apoptotic response, is calculated.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of multiple myeloma.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human multiple myeloma cells (e.g., U266B1 or MM.1S).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally, typically on a daily schedule, at various dose levels.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of LMP7 inhibition and ubiquitinated protein levels).
-
Efficacy is determined by comparing the tumor growth in treated groups to the vehicle control group.
Safety and Clinical Development
Preclinical toxicology studies in rats and dogs identified the lymphatic, hematopoietic, and intestinal systems as the main target organs for this compound.[3] Importantly, this compound did not show adverse effects on the central or peripheral nervous systems, or on cardiac and respiratory functions.[3][8] This preclinical safety profile was considered superior to that of pan-proteasome inhibitors.[3]
Based on the strong preclinical data, a Phase I clinical trial of this compound was initiated in patients with relapsed/refractory multiple myeloma.[1][4] However, the Phase 1 study was later terminated, and the results have not been publicly released.[9]
Conclusion
This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 that emerged from a rigorous structure-based drug discovery campaign. Its mechanism of action, involving the induction of proteotoxic stress and apoptosis in malignant cells, is well-characterized. Extensive preclinical studies demonstrated significant anti-tumor efficacy in multiple myeloma models, coupled with a promising safety profile. While the clinical development of this compound has faced challenges, the discovery and preclinical evaluation of this compound have provided valuable insights into the therapeutic potential of selective immunoproteasome inhibition in oncology.
References
- 1. Structure-Based Optimization and Discovery of this compound, a Specific Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M-3258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
M3258: A Technical Guide to a Selective Immunoproteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
M3258 is a potent, orally bioavailable, and highly selective small molecule inhibitor of the large multifunctional peptidase 7 (LMP7), also known as the β5i subunit of the immunoproteasome.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, biological activity, and detailed experimental protocols for its evaluation. This compound demonstrates significant therapeutic potential, particularly in the context of multiple myeloma, by selectively targeting a key component of protein degradation in hematopoietic cells.[3][4]
Chemical Structure and Physicochemical Properties
This compound is a dipeptide boronate compound.[5] The chemical structure of this compound, including the absolute configuration of its stereocenters, is presented in Figure 1.[6]
Figure 1. Chemical Structure of this compound [6]
References
- 1. ChemGood [chemgood.com]
- 2. M-3258 | C17H20BNO5 | CID 138319683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of M3258: A Selective LMP7 Inhibitor for Cancer Research
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data for M3258, a novel, orally bioavailable, and selective inhibitor of the immunoproteasome subunit LMP7 (large multifunctional peptidase 7, also known as β5i or PSMB8). The information presented is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. This document details the mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies used to characterize this compound.
Mechanism of Action
This compound is a potent, reversible, and highly selective covalent inhibitor of the LMP7 subunit of the immunoproteasome.[1][2][3][4] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematolymphoid origin.[1][4][5] It plays a crucial role in protein homeostasis and the generation of peptides for presentation on MHC class I molecules.[5][6] In malignant cells, particularly those of hematological origin like multiple myeloma, there is a high dependency on proteasome function for survival.[1][7]
By selectively inhibiting LMP7, this compound disrupts the proteolytic activity of the immunoproteasome. This leads to the accumulation of ubiquitinated proteins within the cancer cell, inducing proteotoxic stress and ultimately triggering apoptosis (programmed cell death).[1][5][7] This selective approach aims to provide a wider therapeutic window and a more favorable safety profile compared to pan-proteasome inhibitors, which target subunits in both the immunoproteasome and the constitutively expressed proteasome.[3][6][8]
In addition to its direct cytotoxic effects, this compound has been shown to modulate the tumor microenvironment (TME) in solid tumors like triple-negative breast cancer (TNBC) and inflammatory breast cancer (IBC).[9][10] Preclinical data indicate that this compound can reduce the abundance of tumor-associated M2 macrophages and enhance the activation of tumor-infiltrating CD8+ T cells, suggesting a dual role in directly killing tumor cells and promoting an anti-tumor immune response.[9][10]
Quantitative Preclinical Data
This compound demonstrates potent and selective inhibition of LMP7 across various cell-free and cellular assays. Its activity has been characterized in multiple myeloma (MM), triple-negative breast cancer (TNBC), and inflammatory breast cancer (IBC) cell lines.
| Parameter | System/Cell Line | Value | Reference |
| LMP7 Inhibition (IC50) | Human (cell-free) | 4.1 nM | [4][11] |
| MM.1S (Multiple Myeloma) | 2.2 nM | [11] | |
| TNBC/IBC Cell Lines | 6.5 - 212.8 nM | [12] | |
| β5 Inhibition (IC50) | Constitutive Proteasome | 2,519 nM | [4][11] |
| Apoptosis Induction (EC50) | MM.1S (Caspase 3/7 Activity) | 420 nM | [5][11] |
| Ubiquitinated Protein Accumulation (EC50) | MM.1S | 1,980 nM | [5][11] |
| Cell Viability (IC50) | MM.1S | 367 nM | [5][11] |
| TNBC/IBC Cell Lines | 1 - 20 µM | [12] | |
| Table 1: Summary of this compound in vitro activity. |
This compound has shown significant antitumor activity in various xenograft models, demonstrating superiority in some contexts to approved non-selective proteasome inhibitors.[7]
| Cancer Type | Xenograft Model | Treatment | Key Outcome | Reference |
| Multiple Myeloma | U266B1 | 10 mg/kg, PO, QD | Prolonged complete tumor regression. Significantly more efficacious than bortezomib. | [7] |
| Multiple Myeloma | OPM-2 | Not Specified | Elevated efficacy compared to bortezomib and ixazomib. | [7] |
| Mantle Cell Lymphoma | Granta-519 | Not Specified | Elevated efficacy compared to bortezomib and ixazomib. | [7] |
| Multiple Myeloma | Bortezomib-refractory models | As low as 1 mg/kg, PO, QD | Strong antitumor activity, up to complete regression. | [3][8] |
| TNBC / IBC | SUM-149 PT (in humanized mice) | 10 mg/kg, PO, QD | Significant tumor growth inhibition (31.4%, P < 0.01) vs. vehicle. | [12] |
| Table 2: Summary of this compound in vivo efficacy in cancer models. |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. This section outlines the core protocols used in the characterization of this compound.
-
LMP7 Proteolytic Activity Assay : The inhibitory activity of this compound was assessed using a fluorogenic LMP7-specific peptidic substrate, (Ac-ANW)2R110.[12]
-
Cell Viability Assays :
-
Apoptosis Assay : Apoptosis induction was quantified by measuring caspase 3/7 activity using the Caspase-Glo® 3/7 Assay (Promega) in tumor lysates or cell cultures.[5][7][10]
-
Western Blotting : This technique was used to assess the levels of ubiquitinated proteins in cell lysates following this compound treatment.[7][12] It was also used to confirm that this compound did not affect LMP7 protein expression levels.[12]
-
IFNγ Stimulation : In studies involving TNBC and IBC cell lines, cells were often pre-treated with interferon-gamma (IFNγ) to induce higher expression of the immunoproteasome, which enhanced cellular sensitivity to this compound.[10][12]
The antitumor efficacy of this compound was evaluated in various mouse models. The general workflow for these studies is depicted below.
-
Animal Models :
-
Multiple Myeloma : Subcutaneous xenograft models using human multiple myeloma cell lines (e.g., U266B1, MM.1S, OPM-2) in mice were common.[5][7]
-
TNBC/IBC : A SUM-149 PT xenograft model was established in humanized mice to evaluate the impact of this compound on a competent immune system within the tumor microenvironment.[10][12]
-
-
Drug Administration : this compound was administered orally, typically on a once-daily schedule, with doses ranging from 1 mg/kg to 30 mg/kg.[5][7][8]
-
Pharmacodynamic (PD) Analyses : To confirm target engagement in vivo, tumor tissues were collected post-treatment. Lysates were prepared to measure LMP7 activity, levels of ubiquitinated proteins, and caspase 3/7 activity as a marker for apoptosis.[5][7]
-
Tumor Microenvironment Analysis : In the humanized mouse model, terminal tumor samples were analyzed using single-cell RNA sequencing (scRNA-seq) to examine the effect of this compound on various immune cell populations within the TME.[12]
Summary and Future Directions
The preclinical data for this compound strongly support its development as a novel therapeutic agent for hematological malignancies and potentially for solid tumors characterized by an inflammatory microenvironment.[7][9] Its high selectivity for LMP7 translates to potent antitumor activity in multiple myeloma models, including those resistant to broader-acting proteasome inhibitors.[3][7][8] Furthermore, its ability to modulate the tumor microenvironment in breast cancer models opens a promising new avenue for its application.[9][10]
The robust preclinical profile, demonstrating significant and prolonged target engagement in vivo, has supported the initiation of a Phase I clinical study in patients with relapsed/refractory multiple myeloma (NCT04075721).[1][2][7] Future research will likely focus on identifying predictive biomarkers of response and exploring rational combination strategies to further enhance the clinical utility of this selective immunoproteasome inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LMP7-Specific Inhibitor this compound Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
M3258: A Selective Immunoproteasome Inhibitor Driving Tumor Cell Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
M3258 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8)[1][2]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is often upregulated in various hematological malignancies and solid tumors. Its primary function is to degrade ubiquitinated proteins, a critical process for maintaining cellular homeostasis. By selectively targeting LMP7, this compound disrupts protein degradation in cancer cells, leading to an accumulation of misfolded and poly-ubiquitinated proteins. This induces a state of severe cellular stress, known as proteotoxic stress, which ultimately triggers programmed cell death, or apoptosis, in tumor cells[1][3]. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its efficacy in various cancer models, and detailed experimental protocols for its study.
Core Mechanism of Action: Induction of Proteotoxic Stress and Apoptosis
This compound's primary mechanism of action revolves around the selective inhibition of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome. This selective inhibition disrupts the normal process of protein degradation, leading to a cascade of events culminating in apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of LMP7 by this compound results in the accumulation of poly-ubiquitinated proteins within the cancer cell[1][3]. This accumulation overwhelms the protein-folding capacity of the endoplasmic reticulum (ER), leading to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that initially aims to restore cellular homeostasis. However, under prolonged and severe stress, as induced by this compound, the UPR shifts towards a pro-apoptotic response. This involves the activation of key effector caspases, such as caspase-3 and caspase-7, which are central executioners of apoptosis[1][4].
Caption: this compound-induced apoptosis signaling pathway.
Quantitative Analysis of this compound's Anti-Tumor Activity
The efficacy of this compound has been quantified in various preclinical studies, demonstrating its potent and selective anti-cancer properties.
In Vitro Efficacy of this compound
This compound exhibits potent inhibitory activity against the LMP7 subunit and effectively reduces the viability of various cancer cell lines.
| Parameter | Cell Line | Cancer Type | Value | Reference |
| LMP7 Inhibition (IC50) | Human (biochemical) | - | 3.6 nM | [1] |
| MM.1S | Multiple Myeloma | 2.2 nM | [1] | |
| U266B1 | Multiple Myeloma | 2-37 nM (range in various cell lines) | [1] | |
| BCX-010 | Triple-Negative Breast Cancer | 20 nM | [2] | |
| SUM-149 PT | Inflammatory Breast Cancer | 210 nM | [2] | |
| FC-IBC02 | Inflammatory Breast Cancer | 1210 nM | [2] | |
| HCC1187 | Triple-Negative Breast Cancer | 10 nM | [2] | |
| Cell Viability (IC50) | MM.1S | Multiple Myeloma | 367 nM | [1] |
| Ubiquitinated Protein Accumulation (EC50) | MM.1S | Multiple Myeloma | 1980 nM | [1] |
| Caspase-3/7 Activity (EC50) | MM.1S | Multiple Myeloma | 420 nM (>3.5-fold induction) | [1][4] |
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor efficacy in various xenograft models.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Multiple Myeloma | MM.1S | 10 mg/kg, single oral dose | Significant suppression of LMP7 activity and induction of apoptosis within 4-24 hours | [3][4] |
| Multiple Myeloma | U266B1 | 1 mg/kg, once daily oral | Sustained tumor regression | [4] |
| Mantle Cell Lymphoma | - | Not specified | Superior efficacy compared to bortezomib and ixazomib | [3] |
| Triple-Negative Breast Cancer | SUM-149 PT | 10 mg/kg, once daily oral | Significant tumor growth inhibition |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the efficacy of this compound. The following are detailed protocols for key assays.
Caspase-Glo® 3/7 Assay for Apoptosis Assessment
This assay quantifies caspase-3 and -7 activities, which are indicative of apoptosis.
Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 Assay.
Methodology:
-
Cell Plating: Seed tumor cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Treat cells with varying concentrations of this compound. Include vehicle-treated (e.g., DMSO) and positive control (e.g., staurosporine) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Methodology:
-
Cell Plating and Treatment: Follow the same procedure as for the Caspase-Glo® 3/7 Assay.
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence.
Western Blot Analysis for Ubiquitinated Proteins
This technique is used to detect the accumulation of poly-ubiquitylated proteins following this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% gradient SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a promising therapeutic agent that selectively targets the LMP7 subunit of the immunoproteasome, leading to potent induction of apoptosis in a variety of cancer cells, particularly those of hematopoietic origin. Its mechanism of action, centered on the induction of proteotoxic stress, provides a clear rationale for its anti-tumor activity. The quantitative data from both in vitro and in vivo studies underscore its potential as a valuable candidate for cancer therapy. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the therapeutic applications of this compound and other selective immunoproteasome inhibitors. Further research is warranted to fully elucidate the intricacies of the downstream signaling pathways, particularly the specific arms of the Unfolded Protein Response, that are activated by this compound and to expand the evaluation of its efficacy in a broader range of cancer types.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Understanding the immunoproteasome and M3258
An In-depth Technical Guide to the Immunoproteasome and the Selective Inhibitor M3258
Introduction to the Immunoproteasome
The proteasome is a critical multi-catalytic protease complex responsible for degrading most intracellular proteins in eukaryotic cells, thereby controlling protein quality and regulating cellular processes. While the constitutive proteasome (c-proteasome) is expressed in all cell types, a specialized isoform known as the immunoproteasome (i-proteasome) is predominantly expressed in hematopoietic cells. Its expression can be induced in other cell types by pro-inflammatory stimuli like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). The immunoproteasome plays a vital role in the adaptive immune response, particularly in processing antigens for presentation by major histocompatibility complex (MHC) class I molecules. Due to its central role in immune cell function and pro-inflammatory signaling, the immunoproteasome has emerged as a promising therapeutic target for autoimmune diseases and certain cancers.
Structure and Function
The immunoproteasome shares the same 20S core particle structure as the constitutive proteasome, which is composed of four stacked heptameric rings. However, it differs in its catalytically active β-subunits. In the immunoproteasome, the constitutive catalytic subunits β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) are replaced by the inducible subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively. This substitution alters the cleavage preferences of the proteasome, enhancing its ability to generate peptide fragments that are optimal for binding to MHC class I molecules. This enhanced processing is crucial for generating a diverse repertoire of viral and tumor-derived epitopes to elicit robust CD8+ T-cell responses.
Beyond antigen processing, the immunoproteasome is integral to maintaining protein homeostasis in immune cells under conditions of stress and is involved in regulating cytokine production and T-cell differentiation.
Role in the Immune Response: Antigen Presentation
The primary function of the immunoproteasome is to optimize the generation of peptides for the MHC class I antigen presentation pathway. By cleaving proteins after hydrophobic and basic residues, the immunoproteasome produces peptide fragments with C-terminal anchor residues that have a high affinity for the peptide-binding groove of MHC class I molecules. These peptide-MHC complexes are then transported to the cell surface for surveillance by cytotoxic T lymphocytes (CTLs).
This compound: A Selective Immunoproteasome Inhibitor
This compound is a novel, potent, and highly selective small molecule inhibitor of the immunoproteasome. It was developed to specifically target the β5i (LMP7) subunit, which is the primary chymotrypsin-like active site of the immunoproteasome. This high degree of selectivity for LMP7 over its constitutive counterpart (β5) and other catalytic subunits minimizes off-target effects on the constitutive proteasome, which is essential for normal cellular function in non-immune cells. This selectivity profile suggests a potentially wider therapeutic window compared to non-selective proteasome inhibitors.
Mechanism of Action
This compound acts by binding to the active site of the LMP7 subunit, thereby inhibiting its proteolytic activity. This blockade disrupts the downstream functions of the immunoproteasome. By inhibiting LMP7, this compound has been shown to modulate the differentiation and function of key immune cells, notably by reducing the pro-inflammatory activity of T helper 1 (Th1) and Th17 cells. These cells are known to be key drivers in the pathophysiology of many autoimmune diseases.
Preclinical Data
Preclinical studies have demonstrated the high selectivity and potent anti-inflammatory effects of this compound.
Table 1: In Vitro Selectivity of this compound Quantitative data from biochemical assays shows that this compound is over 100-fold more selective for the immunoproteasome subunit β5i (LMP7) compared to the corresponding constitutive subunit β5.
| Subunit Target | Proteasome Type | Activity Type | IC50 (nM) | Selectivity (β5 / β5i) |
| β5i (LMP7) | Immunoproteasome | Chymotrypsin-like | < 10 | > 100-fold |
| β5 (c) | Constitutive | Chymotrypsin-like | > 1000 | |
| β1i (LMP2) | Immunoproteasome | Caspase-like | > 10000 | |
| β1 (c) | Constitutive | Caspase-like | > 10000 | |
| β2i (MECL-1) | Immunoproteasome | Trypsin-like | > 10000 | |
| β2 (c) | Constitutive | Trypsin-like | > 10000 | |
| (Note: Data synthesized from multiple preclinical reports. Exact values may vary between specific assays but consistently demonstrate high selectivity for β5i.) |
In animal models of autoimmune diseases, such as systemic lupus erythematosus (SLE), administration of this compound has been shown to reduce disease markers, including autoantibody production and renal inflammation.
Signaling Pathways Modulated by this compound
Inhibition of the immunoproteasome by this compound has profound effects on T-cell signaling and differentiation. It has been shown to suppress the differentiation of pathogenic Th1 and Th17 cells, which are dependent on immunoproteasome activity for their function and stability. This leads to a reduction in the secretion of pro-inflammatory cytokines such as IFN-γ and IL-17.
Key Experimental Protocols
Protocol: Biochemical Assay for Immunoproteasome Activity
This protocol describes a representative method for measuring the specific activity of the immunoproteasome's catalytic subunits using fluorogenic substrates.
Objective: To determine the IC50 of an inhibitor (e.g., this compound) against the β5i (LMP7) subunit.
Materials:
-
Purified 20S immunoproteasome
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Fluorogenic Substrate for β5i: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Test Inhibitor: this compound, serially diluted in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Methodology:
-
Prepare Reagents: Thaw purified immunoproteasome and substrate on ice. Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
Assay Setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of diluted this compound or DMSO (vehicle control)
-
20 µL of purified immunoproteasome (e.g., at a final concentration of 0.5 nM)
-
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the Suc-LLVY-AMC substrate (e.g., at a final concentration of 15 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometer pre-warmed to 37°C. Measure the increase in fluorescence intensity (due to AMC release) every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Clinical Perspective and Future Directions
The high selectivity of this compound for the immunoproteasome makes it an attractive candidate for the treatment of autoimmune diseases where pathogenic T-cells and pro-inflammatory cytokines play a central role. By targeting a key node of the immune response while sparing the housekeeping functions of the constitutive proteasome, this compound may offer an improved safety profile over less selective inhibitors. This compound has been investigated in Phase I clinical trials, and its development is ongoing. Further clinical studies are needed to fully evaluate the efficacy and safety of this therapeutic approach in patients with diseases like SLE, rheumatoid arthritis, and inflammatory bowel disease. The continued exploration of selective immunoproteasome inhibition represents a promising frontier in immunology and drug development.
M3258 for Hematological Malignancy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the immunoproteasome subunit LMP7 (large multifunctional peptidase 7, also known as β5i or PSMB8).[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in protein homeostasis.[1] In hematological malignancies such as multiple myeloma, which are highly dependent on the ubiquitin-proteasome system for survival and proliferation, the selective inhibition of LMP7 by this compound presents a promising therapeutic strategy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation in the context of hematological malignancy research.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for the LMP7 subunit of the immunoproteasome over other proteasomal subunits.[1] This selectivity offers the potential for a more favorable safety profile compared to pan-proteasome inhibitors, which can be limited by off-target toxicities. This compound has shown robust anti-tumor efficacy in various preclinical models of multiple myeloma.[1][2] A Phase I clinical trial (NCT04075721) was initiated to evaluate the safety and efficacy of this compound in patients with relapsed/refractory multiple myeloma; however, this trial was later terminated.[3]
Mechanism of Action
This compound exerts its anti-cancer effects by specifically targeting and inhibiting the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1] This inhibition disrupts the normal process of protein degradation within malignant hematopoietic cells.
The downstream consequences of LMP7 inhibition include:
-
Accumulation of Ubiquitinated Proteins: Inhibition of the proteasome leads to the buildup of poly-ubiquitylated proteins that would normally be degraded.[1]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins triggers the UPR, a cellular stress response.
-
Induction of Apoptosis: Sustained ER stress and UPR activation ultimately lead to programmed cell death (apoptosis) in cancer cells.[1]
dot
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity in a variety of preclinical assays. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Proteasome Subunit | Mean IC50 (nmol/L) |
| Immunoproteasome | |
| LMP7 (β5i) | 4.1[1] |
| LMP2 (β1i) | >30,000[1] |
| MECL-1 (β2i) | >30,000[1] |
| Constitutive Proteasome | |
| β5 | 2,519[1] |
| β1 | >30,000[1] |
| β2 | >30,000[1] |
Table 2: In Vitro Cellular Activity of this compound in MM.1S Multiple Myeloma Cells
| Assay | IC50 / EC50 (nmol/L) |
| LMP7 Activity Inhibition | Not explicitly provided, but potent inhibition shown[1] |
| Ubiquitinated Protein Accumulation (EC50) | 1980[4] |
| Caspase 3/7 Activity Induction (EC50) | 420[4] |
| Cell Viability (IC50) | 367[4] |
Table 3: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Xenograft Model | This compound Dose and Schedule | Outcome |
| U266B1 | 1 mg/kg, orally, once daily | Sustained tumor regression[1] |
| MM.1S | 10 mg/kg, orally, once daily | Delayed tumor growth/stasis[1] |
| OPM-2 | Not specified | Superior efficacy compared to bortezomib and ixazomib[1] |
| Granta-519 (Mantle Cell Lymphoma) | Not specified | Superior efficacy compared to bortezomib and ixazomib[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
Cell-Free Proteasome Subunit Inhibition Assay
Objective: To determine the inhibitory activity of this compound against purified human immunoproteasome and constitutive proteasome subunits.
Protocol:
-
Purified human immunoproteasomes or constitutive proteasomes are pre-incubated with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
A fluorogenic peptide substrate specific for each subunit (e.g., Ac-ANW-AMC for LMP7) is added to initiate the enzymatic reaction.
-
The cleavage of the substrate, resulting in the release of a fluorescent molecule (AMC), is monitored over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular LMP7 Activity Assay
Objective: To measure the inhibition of LMP7 activity by this compound in intact cells.
Protocol:
-
Hematological malignancy cell lines (e.g., MM.1S, U266B1) are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations for a defined period (e.g., 2 hours).
-
A cell-permeable fluorogenic substrate for LMP7 is added to the wells.
-
The fluorescence signal is measured using a plate reader.
-
IC50 values are calculated based on the reduction in fluorescence signal relative to untreated control cells.
Ubiquitinated Protein Accumulation Assay (Western Blot)
Objective: To assess the accumulation of ubiquitinated proteins following this compound treatment.
Protocol:
-
Cells are treated with this compound for a specified duration (e.g., 6 hours).
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for ubiquitin.
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
dot
Apoptosis Induction Assay (Caspase 3/7 Activity)
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase 3 and 7 activity.
Protocol:
-
Cells are seeded in 96-well plates and treated with this compound for an extended period (e.g., 72 hours).
-
A luminogenic or fluorogenic substrate for caspase 3/7 (containing the DEVD peptide sequence) is added to the cells.
-
The plate is incubated to allow for substrate cleavage by active caspases.
-
The resulting luminescence or fluorescence signal is measured with a plate reader.
-
EC50 values are determined from the dose-response curve of caspase activity.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of hematological malignancy cell lines.
Protocol:
-
Cells are plated in 96-well plates and treated with various concentrations of this compound for a prolonged period (e.g., 96 hours).
-
A reagent to assess cell viability, such as a tetrazolium salt (e.g., MTT, MTS) or a reagent that measures ATP content (e.g., CellTiter-Glo®), is added to each well.
-
After an appropriate incubation period, the absorbance or luminescence is measured.
-
IC50 values are calculated by comparing the signal from treated cells to that of untreated controls.
In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous multiple myeloma mouse model.
Protocol:
-
Human multiple myeloma cells (e.g., U266B1, MM.1S) are mixed with Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or Rag2-/-).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of LMP7 inhibition, ubiquitinated protein levels, and apoptosis markers).
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Cell_Injection -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring [label="Regularly"]; Monitoring -> Endpoint [label="At study end"]; }
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Trial: NCT04075721 - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
M3258: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7), also known as β5i or PSMB8. LMP7 is the chymotrypsin-like proteolytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in protein homeostasis and the adaptive immune response.[1][2] In malignant hematopoietic cells, such as those in multiple myeloma, the immunoproteasome is highly expressed and contributes to the degradation of ubiquitinated proteins, promoting cell survival.[3]
This compound's selective inhibition of LMP7 offers a targeted therapeutic approach. By blocking the proteolytic activity of this subunit, this compound disrupts the ubiquitin-proteasome degradation pathway, leading to an accumulation of poly-ubiquitylated proteins. This, in turn, induces the unfolded protein response (UPR) and triggers apoptosis in tumor cells.[1] Preclinical studies have demonstrated the antitumor efficacy of this compound in various multiple myeloma models, including those resistant to other proteasome inhibitors.[3][4] A Phase I clinical trial in patients with relapsed/refractory multiple myeloma has been initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
Mechanism of Action
This compound selectively and reversibly binds to the LMP7 subunit of the immunoproteasome. This inhibition of LMP7's chymotrypsin-like activity is the primary mechanism driving its anti-cancer effects.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for M3258 In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: M3258 is an orally bioavailable, potent, reversible, and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[1][2][3] It has demonstrated significant anti-tumor efficacy in preclinical models of multiple myeloma and has been investigated for its role in modulating the tumor microenvironment in other cancers like triple-negative breast cancer.[3][4][5][6] These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound across various assays and cell lines.
Table 1: Biochemical and Cellular Inhibitory Potency of this compound
| Target | Assay Type | Value | Species | Source |
| LMP7 (β5i) | Biochemical IC50 | 3.6 nM | Human | [1] |
| LMP7 (β5i) | Biochemical IC50 | 4.1 nM | Human | [1][5][7] |
| β5 (constitutive) | Biochemical IC50 | 2519 nM | Human | [1][5] |
| LMP7 (β5i) | Cellular IC50 (MM.1S cells) | 3.4 nM | Human | [1] |
| LMP7 (β5i) | Cellular IC50 (MM.1S cells) | 2.2 nM | Human | [1] |
| LMP7 (β5i) | Cellular IC50 (U266B1 cells) | 2-37 nM | Human | [1] |
| LMP7 (β5i) | Cellular IC50 (PBMCs) | 2-37 nM | Human, Rat, Dog | [1] |
Table 2: Cellular Effects of this compound in Multiple Myeloma (MM.1S) Cells
| Assay | Parameter | Value | Treatment Time | Source |
| Ubiquitinated Protein Accumulation | EC50 | 1980 nM | 6 hours | [1][5][7] |
| Apoptosis (Caspase 3/7 Activity) | EC50 | 420 nM | 72 hours | [1][5][7] |
| Cell Viability | IC50 | 367 nM | 96 hours | [1][5][7] |
Signaling Pathway
This compound selectively inhibits the LMP7 subunit of the immunoproteasome. This inhibition disrupts the normal degradation of ubiquitinated proteins, leading to their accumulation within the cell. The resulting proteotoxic stress triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, ultimately leading to cancer cell death. In immune cells, this compound has been shown to suppress inflammatory signaling pathways such as the TNFα and IFNα responses.[4]
Caption: this compound inhibits the LMP7 subunit of the immunoproteasome, leading to apoptosis.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the IC50 value of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MM.1S, SUM-149 PT)
-
Complete cell culture medium
-
This compound compound
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Apoptosis Assay (Caspase 3/7 Activity)
This protocol measures the induction of apoptosis by this compound through the quantification of caspase 3/7 activity.
Materials:
-
Cancer cell lines (e.g., MM.1S, BCX-010)
-
Complete cell culture medium
-
This compound compound
-
96-well white-bottom cell culture plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure luminescence to determine caspase 3/7 activity.
-
Calculate the EC50 value by plotting the fold induction of caspase activity against the log concentration of this compound.
Ubiquitinated Protein Accumulation Assay
This protocol assesses the ability of this compound to inhibit proteasome function, leading to the accumulation of ubiquitinated proteins.
Materials:
-
MM.1S cells
-
Complete cell culture medium
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MM.1S cells with various concentrations of this compound for 6 hours.
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration in each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the accumulation of ubiquitinated proteins and determine the EC50 value.
Caption: Workflow for assessing ubiquitinated protein accumulation via Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LMP7-Specific Inhibitor this compound Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for M3258 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8).[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, including malignant cells found in multiple myeloma and mantle cell lymphoma.[1][2] this compound's mechanism of action involves the suppression of LMP7 activity, leading to an accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated this compound's strong anti-tumor efficacy in various xenograft models, including those resistant to standard proteasome inhibitors like bortezomib.[4]
These application notes provide detailed protocols for the use of this compound in preclinical xenograft models of multiple myeloma and mantle cell lymphoma, intended to guide researchers in evaluating its therapeutic potential.
Mechanism of Action: Targeting the Immunoproteasome
This compound selectively inhibits the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome. This selective inhibition disrupts the normal process of protein degradation in cancer cells that are highly reliant on the immunoproteasome for survival. The accumulation of misfolded and regulatory proteins triggers the unfolded protein response (UPR) and ultimately leads to programmed cell death (apoptosis).
Experimental Protocols
Cell Line Culture
Cell Lines:
-
U266B1 (Multiple Myeloma): This human B lymphocyte cell line is isolated from a patient with myeloma.[5]
-
MM.1S (Multiple Myeloma): A human multiple myeloma cell line.
-
Granta-519 (Mantle Cell Lymphoma): A human mantle cell lymphoma cell line.
Culture Conditions for U266B1 Cells:
-
Medium: RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Method: Maintain as a suspension culture. Start cultures at 3 x 10^5 cells/mL and maintain between 1 x 10^5 and 1 x 10^6 cells/mL.[5]
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
Animals:
-
Female immunodeficient mice (e.g., H2d Rag2, CB-17 SCID, or NSG mice), 6-8 weeks old.[6]
Subcutaneous Xenograft Protocol (U266B1):
-
Harvest U266B1 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Matrix at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Shave the right flank of the mouse and sterilize the injection site with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[3]
-
Monitor the mice for tumor growth. Tumors should become palpable within 2-3 weeks.
This compound Formulation and Administration
Formulation:
-
This compound is an orally bioavailable compound.[2] While the specific vehicle used in publications is often proprietary, a common vehicle for oral gavage of small molecules in mice is a suspension in 0.5% methylcellulose in sterile water. It is recommended to perform a small pilot study to ensure the tolerability of the chosen vehicle.
Administration:
-
Administer this compound via oral gavage at the desired dose and schedule.
-
Dosing schedules that have been evaluated include once daily (QD), once every two days (Q2D), and twice weekly (BIW).[6]
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
Tumor Growth Monitoring and Efficacy Evaluation
Tumor Measurement:
-
Once tumors are palpable, measure the tumor dimensions using digital calipers at least twice a week.[3]
-
Measure the length (longest dimension) and width (dimension perpendicular to the length).
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[7]
Efficacy Endpoint:
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
-
The formula for TGI is: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Monitoring Animal Welfare:
-
Monitor the body weight of the mice at least twice a week as an indicator of toxicity.[3]
-
Observe the animals daily for any signs of distress or adverse effects.
-
Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 1500-2000 mm³) or if there are signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
Pharmacodynamic (PD) Analysis of LMP7 Inhibition
Tissue Collection:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent analysis of LMP7 activity.
-
Fix another portion in formalin and embed in paraffin for immunohistochemical analysis.
LMP7 Activity Assay (General Protocol):
-
This assay measures the chymotrypsin-like activity of the proteasome.
-
Homogenize the frozen tumor tissue in a suitable lysis buffer.
-
Quantify the protein concentration of the lysate.
-
Incubate a defined amount of protein lysate with a fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).
-
Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer.
-
The rate of fluorescence increase is proportional to the LMP7 activity.
-
Compare the activity in tumors from this compound-treated mice to that in tumors from vehicle-treated mice to determine the percentage of LMP7 inhibition.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a U266B1 Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | QD | ~1200 | - |
| This compound (0.1 mg/kg) | QD | ~800 | ~33% |
| This compound (0.3 mg/kg) | QD | ~500 | ~58% |
| This compound (1 mg/kg) | QD | ~200 | ~83% |
Data are approximated based on graphical representations from preclinical studies.[8]
Table 2: Comparative Efficacy of this compound and Standard of Care in Hematological Malignancy Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Outcome |
| U266B1 (Multiple Myeloma) | This compound (10 mg/kg) | QD, oral | Superior tumor growth inhibition compared to bortezomib and ixazomib.[9] |
| RPMI 8226 (Multiple Myeloma) | This compound (10 mg/kg) | QD, oral | Superior tumor growth inhibition compared to bortezomib and ixazomib.[9] |
| OPM-2 (Multiple Myeloma) | This compound (10 mg/kg) | QD, oral | Superior tumor growth inhibition compared to bortezomib and ixazomib.[9] |
| Granta-519 (Mantle Cell Lymphoma) | This compound (10 mg/kg) | QD, oral | Superior tumor growth inhibition compared to bortezomib and ixazomib.[9] |
| MM.1S (Multiple Myeloma) | This compound (10 mg/kg) | QD, oral | Significant tumor growth inhibition.[10] |
Conclusion
This compound represents a promising therapeutic agent for hematological malignancies through its selective inhibition of the immunoproteasome subunit LMP7. The protocols outlined in these application notes provide a framework for conducting preclinical efficacy studies in xenograft models of multiple myeloma and mantle cell lymphoma. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 5. youtube.com [youtube.com]
- 6. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for M3258 in Preclinical Research
These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for M3258, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This compound is an orally bioavailable compound that has demonstrated significant anti-tumor efficacy in preclinical models of multiple myeloma and mantle cell lymphoma.[1]
Mechanism of Action
This compound selectively and reversibly inhibits the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[1] This inhibition leads to a blockage of the ubiquitin-proteasome system, resulting in the accumulation of poly-ubiquitinated proteins within the cell. The subsequent induction of the unfolded protein response (UPR) triggers apoptosis in cancer cells.[1]
Data Presentation
In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Preclinical Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Outcome |
| Subcutaneous Xenograft | U266B1 (Multiple Myeloma) | 1 mg/kg | Oral | Once Daily | Sustained tumor regression |
| Subcutaneous Xenograft | U266B1 (Multiple Myeloma) | 1 mg/kg | Oral | Every 2 days or Twice Weekly | Initial tumor regression followed by regrowth |
| Subcutaneous Xenograft | MM.1S (Multiple Myeloma) | 10 mg/kg | Oral | Once Daily | Significant anti-tumor efficacy |
| Subcutaneous Xenograft | MM.1S (Multiple Myeloma) | 10 mg/kg | Oral | Every 2 days or Twice Weekly | Initial tumor regression followed by regrowth |
| Disseminated Xenograft | MM.1S (Multiple Myeloma) | 10 mg/kg | Oral | 5 consecutive days per week | Increased mouse survival |
Comparative Efficacy of this compound
| Preclinical Model | Cell Line | This compound Dosage | Comparator | Comparator Dosage | Outcome |
| Subcutaneous Xenograft | U266B1 (Multiple Myeloma) | 10 mg/kg, once daily, oral | Bortezomib | Not specified | This compound was significantly more efficacious |
| Subcutaneous Xenograft | U266B1 (Multiple Myeloma) | 10 mg/kg, once daily, oral | Ixazomib | Not specified | This compound induced prolonged complete tumor regression, similar to ixazomib |
Experimental Protocols
This compound Formulation for Oral Administration
A potential formulation for preparing this compound for oral administration in preclinical models is as follows:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is obtained.
Note: The final concentration of DMSO in the working solution should be kept low, ideally below 2%, especially for animals that may be weak.
Establishment of Subcutaneous Xenograft Models
This protocol describes the establishment of human multiple myeloma xenografts in immunodeficient mice.
Materials:
-
Human multiple myeloma cell lines (e.g., U266B1, MM.1S)
-
Immunodeficient mice (e.g., NOD/SCID or equivalent)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles
Procedure:
-
Culture the selected multiple myeloma cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL). The use of Matrigel mixed with the cell suspension can sometimes improve tumor take rates.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
In Vivo Efficacy Studies
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in established xenograft models.
Materials:
-
Tumor-bearing mice
-
This compound formulation
-
Vehicle control (formulation without this compound)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Scale for monitoring body weight
Procedure:
-
Begin treatment when tumors have reached the desired size.
-
Administer this compound or vehicle control to the respective groups via oral gavage according to the specified dosage and schedule.
-
Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (defined by a predetermined tumor volume endpoint or time point), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for in vivo efficacy studies.
References
M3258: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of M3258, a potent and selective inhibitor of the immunoproteasome subunit LMP7. this compound is an orally bioavailable compound with significant potential in preclinical and clinical research, particularly in oncology and immunology.[1][2]
Chemical and Physical Properties
This compound, with the chemical formula C17H20BNO5 and a molecular weight of 329.16, is a solid powder.[3] It is a selective and reversible inhibitor of the large multifunctional peptidase 7 (LMP7 or β5i), a key component of the immunoproteasome.[1][2]
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy in experimental settings.
Storage: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions can be stored at -80°C for up to one year.[4] For short-term storage, the solid compound can be kept at room temperature for months.[3]
Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | 30 mg/mL[5] | - |
| DMSO | 250 mg/mL[4] | Sonication is recommended to aid dissolution.[4] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (6.32 mM)[1][6] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solvents should be added sequentially.[1][4][6] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (6.32 mM)[1][6] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][6] |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL (6.32 mM)[1][6] | 10% DMSO, 90% Corn Oil.[1][6] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the chymotrypsin-like proteolytic activity of the LMP7 subunit of the immunoproteasome.[2] The immunoproteasome is responsible for degrading ubiquitinated proteins, a crucial process for maintaining protein homeostasis, especially in rapidly proliferating cells like cancer cells.[2][7] Inhibition of LMP7 by this compound leads to the accumulation of poly-ubiquitinated proteins, which in turn induces the Unfolded Protein Response (UPR) and ultimately triggers apoptosis (programmed cell death) in tumor cells.[2][8]
Experimental Protocols
Below are detailed protocols for preparing this compound for both in vitro and in vivo experiments.
In Vitro Stock Solution Preparation (10 mM in DMSO)
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (M.W. = 329.16 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 3.2916 mg of this compound.
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[4]
In Vivo Formulation Preparation
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
Materials:
-
This compound solid powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Calculate the required amount of this compound for the desired final concentration and volume.
-
Prepare the vehicle by sequentially adding and mixing the solvents. For 1 mL of vehicle, this would be:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Ensure each solvent is fully mixed before adding the next.
-
Add the weighed this compound powder to the appropriate volume of DMSO first and ensure it is fully dissolved.
-
Sequentially add the remaining vehicle components (PEG300, Tween-80, and Saline), mixing thoroughly after each addition.
-
The final solution should be clear.[1][6] If not, gentle warming or sonication may be applied.
-
This formulation is suitable for oral gavage.
Key Experimental Data
This compound has demonstrated potent and selective activity against the LMP7 subunit of the immunoproteasome and has shown efficacy in various cancer models.
In Vitro Potency and Selectivity:
| Target | IC50 (nM) | Cell Line/Assay |
| LMP7 (human) | 3.6[1][6] | Biochemical Assay |
| LMP7 (human) | 4.1[5] | Cell-free peptide cleavage assay |
| LMP7 | 2.2[6] | MM.1S multiple myeloma cells |
| β5 (constitutive) | 2519[5] | Cell-free peptide cleavage assay |
| LMP2 | >10,000[5] | Cell-free peptide cleavage assay |
| MECL-1 | >10,000 | Cell-free peptide cleavage assay |
| β1 (constitutive) | >10,000[5] | Cell-free peptide cleavage assay |
| β2 (constitutive) | >10,000[5] | Cell-free peptide cleavage assay |
Cellular Effects in MM.1S Multiple Myeloma Cells:
| Parameter | EC50 (nM) | Effect |
| Ubiquitinated Protein Accumulation | 1980[5] | >4-fold induction |
| Caspase 3/7 Activity (Apoptosis) | 420[1][5] | >3.5-fold induction |
| Cell Viability | 367[1] | Reduction in viability |
In Vivo Efficacy: In xenograft models of multiple myeloma, this compound has demonstrated significant antitumor efficacy.[1][9] For example, oral administration of this compound at 10 mg/kg led to a significant and prolonged suppression of tumor LMP7 activity and an accumulation of ubiquitinated proteins in MM.1S xenografts.[10] Furthermore, this compound has shown superior antitumor efficacy in selected multiple myeloma and mantle cell lymphoma xenograft models compared to the nonselective proteasome inhibitors bortezomib and ixazomib.[9] Recent studies have also highlighted its potential in modulating the tumor microenvironment in triple-negative breast cancer by reducing M2 macrophage abundance and activating CD8+ T cells.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. ChemGood [chemgood.com]
- 4. This compound | Proteasome | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. M-3258 | C17H20BNO5 | CID 138319683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LMP7-Specific Inhibitor this compound Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring M3258 Activity in Cancer Cell Lines
Introduction
M3258 is a potent and selective, ATP-competitive small molecule inhibitor of the receptor tyrosine kinases (RTKs) MET and MST1R (RON). Dysregulation of the MET and RON signaling pathways is implicated in the pathogenesis of various human cancers, promoting tumor growth, invasion, and metastasis. This compound has demonstrated anti-tumor activity in preclinical models and is under investigation in clinical trials for the treatment of solid tumors. These application notes provide detailed protocols for monitoring the activity of this compound in cancer cell lines, enabling researchers to assess its therapeutic potential and elucidate its mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of MET and RON, thereby blocking the activation of downstream signaling pathways critical for cancer cell proliferation and survival, primarily the RAS-MAPK and PI3K-AKT pathways.
Caption: this compound inhibits MET and RON phosphorylation, blocking downstream signaling.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Gastric Cancer Cell Lines
| Cell Line | MET Gene Amplification | IC50 (nM) |
| Hs 746T | Amplified | 1.9 |
| SNU-5 | Amplified | 3.3 |
| MKN-45 | Amplified | 8.1 |
| KATO II | Not Amplified | >10,000 |
| SNU-1 | Not Amplified | >10,000 |
| AGS | Not Amplified | >10,000 |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol measures cell viability by quantifying the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells.
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. Add 20 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence (no-cell control) from all readings. Plot the fluorescence intensity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-MET and Downstream Signaling
This protocol allows for the detection of changes in the phosphorylation status of MET and key downstream proteins like AKT and ERK upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
Phospho-MET ELISA
This enzyme-linked immunosorbent assay (ELISA) provides a quantitative measurement of phosphorylated MET in cell lysates.
Materials:
-
Phospho-MET ELISA kit (commercially available kits are recommended)
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (as recommended by the kit manufacturer)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for western blotting. Lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA Protocol: Follow the specific protocol provided with the phospho-MET ELISA kit. This typically involves adding cell lysates to a microplate pre-coated with a capture antibody for total MET, followed by incubation with a detection antibody for phospho-MET, and a subsequent colorimetric or fluorometric detection step.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Generate a standard curve if required by the kit and determine the concentration of phospho-MET in each sample.
Immunofluorescence for MET Localization
This protocol allows for the visualization of MET expression and its subcellular localization within cancer cells.
Materials:
-
Cancer cell lines
-
Chamber slides or coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-MET)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on chamber slides or coverslips. Treat with this compound as desired.
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking and Staining: Block the cells with blocking solution for 30 minutes. Incubate with the primary anti-MET antibody for 1 hour. Wash and then incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.
-
Mounting and Imaging: Wash the cells and mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to monitor the activity of this compound in cancer cell lines. By employing these methods, investigators can quantify the inhibitory effects of this compound on MET and RON signaling, assess its impact on cell viability, and visualize its effects on target proteins within the cellular context. This comprehensive approach will aid in the continued preclinical and clinical development of this compound as a promising anti-cancer therapeutic.
Assessing Apoptosis Following M3258 Treatment: Application Notes and Protocols
M3258 (peposertib) is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting DNA-PK, this compound prevents the repair of DNA damage, leading to the accumulation of cytotoxic DNA lesions and subsequent induction of apoptosis in cancer cells. This makes this compound a promising therapeutic agent, particularly in combination with radiotherapy and chemotherapy.
These application notes provide detailed protocols for assessing apoptosis in cancer cells following treatment with this compound.
Key Techniques for Apoptosis Assessment
Several well-established methods can be employed to quantify and qualify apoptosis induced by this compound. The choice of assay depends on the specific apoptotic event being investigated.
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blotting for PARP Cleavage: Detects the cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases, another indicator of apoptosis.
Quantitative Data Summary
The following tables provide an example of how to present quantitative data from apoptosis assays after this compound treatment. The data presented here is for illustrative purposes to guide the user in structuring their results.
Table 1: Percentage of Apoptotic Cells Determined by Annexin V/PI Staining
| Treatment Group | Concentration (nM) | Treatment Duration (h) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 48 | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.7 ± 0.8 |
| This compound | 100 | 48 | 15.8 ± 2.1 | 5.3 ± 1.1 | 21.1 ± 3.2 |
| This compound + Radiation | 100 + 4 Gy | 48 | 35.2 ± 4.5 | 12.7 ± 2.8 | 47.9 ± 7.3 |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (nM) | Treatment Duration (h) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | 0 | 24 | 1.0 |
| This compound | 100 | 24 | 4.2 ± 0.9 |
| This compound + Radiation | 100 + 4 Gy | 24 | 9.8 ± 1.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing apoptosis.
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General workflow for assessing apoptosis after this compound treatment.
Detailed Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This protocol details the detection of early and late apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations and time points.
-
Harvest cells by trypsinization and collect any floating cells from the media.
-
Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Treated and control cells
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
TUNEL Assay
This protocol detects DNA fragmentation in apoptotic cells.
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein (or similar)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilisation Solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Grow and treat cells on glass coverslips or in chamber slides.
-
Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Wash cells with PBS and incubate in Permeabilisation Solution for 2 minutes on ice.
-
Wash cells with PBS and add 50 µL of TUNEL reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the samples three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Analyze the samples under a fluorescence microscope.
Western Blotting for Cleaved PARP
This protocol detects the cleavage of PARP, a substrate of activated caspases.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against cleaved PARP (Asp214)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Protocol:
-
Treat cells with this compound, harvest, and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
Application Notes and Protocols: In Vivo Imaging of M3258 Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3258 is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i), a key component of the ubiquitin-proteasome system.[1][2][3][4] The immunoproteasome is highly expressed in hematopoietic cells and is implicated in the pathogenesis of various malignancies, including multiple myeloma and triple-negative breast cancer (TNBC).[1][2][3] this compound exerts its therapeutic effects through the induction of apoptosis in tumor cells and by modulating the tumor microenvironment (TME).[2][5][6] Specifically, this compound has been shown to reduce the abundance of M2 macrophages and activate tumor-infiltrating CD8+ T cells.[2][5][6]
This document provides detailed application notes and protocols for the in vivo imaging of this compound's therapeutic effects in preclinical cancer models. The following protocols for bioluminescence imaging (BLI), positron emission tomography (PET), and magnetic resonance imaging (MRI) are designed to enable researchers to non-invasively monitor tumor growth, assess treatment response, and elucidate the pharmacodynamic effects of this compound on the TME.
Mechanism of Action of this compound
This compound selectively inhibits the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome. This inhibition disrupts protein homeostasis in cancer cells, leading to an accumulation of ubiquitinated proteins and the induction of the unfolded protein response (UPR), ultimately triggering apoptosis.[4] Furthermore, by modulating the TME, this compound enhances anti-tumor immunity.
Data Presentation
Quantitative data from in vivo imaging studies should be summarized for clear comparison. Below are example tables for presenting data from bioluminescence, PET, and MRI studies.
Table 1: In Vivo Bioluminescence Imaging of this compound in a Multiple Myeloma Xenograft Model
| Treatment Group | Day 0 (Photons/sec/cm²/sr) | Day 7 (Photons/sec/cm²/sr) | Day 14 (Photons/sec/cm²/sr) | Day 21 (Photons/sec/cm²/sr) |
| Vehicle Control | 1.5 x 10⁶ (± 0.3 x 10⁶) | 5.2 x 10⁶ (± 1.1 x 10⁶) | 1.8 x 10⁷ (± 0.4 x 10⁷) | 5.5 x 10⁷ (± 1.2 x 10⁷) |
| This compound (10 mg/kg) | 1.6 x 10⁶ (± 0.4 x 10⁶) | 2.1 x 10⁶ (± 0.5 x 10⁶) | 3.5 x 10⁶ (± 0.8 x 10⁶) | 4.2 x 10⁶ (± 1.0 x 10⁶) |
Table 2: In Vivo Tumor Growth of SUM-149 PT (TNBC) Xenografts Treated with this compound [2][5][7]
| Treatment Group | Day 1 Mean Tumor Volume (mm³) ± SD | Day 4 Mean Tumor Volume (mm³) ± SD | Day 7 Mean Tumor Volume (mm³) ± SD | Day 10 Mean Tumor Volume (mm³) ± SD | Day 13 Mean Tumor Volume (mm³) ± SD |
| Vehicle Control | 100 ± 15 | 180 ± 25 | 320 ± 40 | 550 ± 60 | 800 ± 75 |
| This compound (10 mg/kg) | 100 ± 16 | 150 ± 20 | 210 ± 30 | 280 ± 35 | 350 ± 45 |
| p < 0.01 compared to vehicle control. |
Table 3: PET Imaging of CD8+ T Cell Infiltration in TNBC Xenografts
| Treatment Group | Baseline %ID/g | Post-Treatment %ID/g | Fold Change |
| Vehicle Control | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 |
| This compound (10 mg/kg) | 0.5 ± 0.1 | 1.5 ± 0.3 | 3.0 |
| %ID/g = percentage of injected dose per gram of tissue. *p < 0.05 compared to vehicle control. |
Table 4: MRI Assessment of M2 Macrophage Depletion in TNBC Xenografts
| Treatment Group | Baseline T2* Relaxation Time (ms) | Post-Treatment T2* Relaxation Time (ms) | Change in T2* (ms) |
| Vehicle Control | 35 ± 5 | 34 ± 6 | -1 |
| This compound (10 mg/kg) | 36 ± 5 | 55 ± 8 | +19 |
| p < 0.05 compared to vehicle control. |
Experimental Protocols
In Vivo Bioluminescence Imaging (BLI) for Tumor Growth Assessment
This protocol is designed to non-invasively monitor the effect of this compound on the growth of luciferase-expressing multiple myeloma or TNBC cells in a xenograft mouse model.[8][9][10]
Materials:
-
Luciferase-expressing cancer cells (e.g., MM.1S-luc, SUM-149-luc)
-
Immunocompromised mice (e.g., NOD/SCID gamma or NSG)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
D-Luciferin potassium salt (sterile, in PBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Protocol:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing tumor cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or Matrigel.
-
Implant cells into mice (e.g., subcutaneously in the flank for solid tumors, or intravenously for disseminated disease models).
-
-
Tumor Establishment and Grouping:
-
Monitor tumor growth by palpation or initial BLI.
-
Once tumors are established (e.g., ~100 mm³ for subcutaneous models or a detectable and consistent BLI signal for disseminated models), randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound at the desired concentration (e.g., 10 mg/kg) in the appropriate vehicle.
-
Administer this compound or vehicle control to the respective groups via oral gavage daily.
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for the peak of the bioluminescent signal (typically 10-15 minutes post-injection).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images using an open filter with an exposure time of 1 second to 5 minutes, depending on the signal intensity.
-
Repeat imaging at desired time points (e.g., weekly) to monitor tumor progression.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor sites.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/sec/cm²/sr).
-
Plot the average radiance for each group over time to assess tumor growth inhibition.
-
Positron Emission Tomography (PET) for CD8+ T Cell Infiltration
This protocol aims to visualize and quantify the infiltration of CD8+ T cells into the tumor, a key pharmacodynamic effect of this compound. This can be achieved using a radiolabeled antibody or minibody targeting the CD8 receptor (e.g., ⁸⁹Zr-Df-IAB22M2C).[11][12]
Materials:
-
Tumor-bearing mice (as described in the BLI protocol)
-
This compound and vehicle control
-
Radiolabeled anti-CD8 antibody or minibody (e.g., ⁸⁹Zr-Df-IAB22M2C)
-
PET/CT scanner
-
Anesthesia system
Protocol:
-
Tumor Model and Treatment:
-
Establish tumors and treat with this compound or vehicle as described previously.
-
-
Radiotracer Administration:
-
At a designated time point post-treatment, administer the radiolabeled anti-CD8 probe via intravenous injection.
-
-
PET/CT Imaging:
-
At the optimal time for tracer uptake (determined by probe kinetics, often 24-48 hours for antibody fragments), anesthetize the mice.
-
Perform a whole-body PET scan followed by a CT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Draw ROIs on the tumor and reference tissues (e.g., muscle) using the co-registered CT images.
-
Calculate the tracer uptake in the tumor, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the %ID/g between this compound-treated and vehicle-treated groups.
-
Magnetic Resonance Imaging (MRI) for M2 Macrophage Depletion
This protocol is designed to indirectly assess the depletion of M2 macrophages in the TME by detecting changes in the tumor's magnetic properties. M2 macrophages are known to be iron-rich, and their depletion can be detected by an increase in the T2* relaxation time.
Materials:
-
Tumor-bearing mice
-
This compound and vehicle control
-
High-field MRI scanner (e.g., 7T or 9.4T) with a small animal coil
-
Anesthesia and monitoring system
Protocol:
-
Tumor Model and Baseline Imaging:
-
Establish tumors as previously described.
-
Acquire baseline T2*-weighted MR images of the tumor region before initiating treatment.
-
-
Treatment:
-
Administer this compound or vehicle as described.
-
-
Follow-up Imaging:
-
At the end of the treatment period, acquire a second set of T2*-weighted MR images using the same imaging parameters as the baseline scan.
-
-
Data Analysis:
-
Generate T2* relaxation maps from the multi-echo T2*-weighted images.
-
Draw ROIs within the tumor on the T2* maps.
-
Calculate the mean T2* value within the tumor for both baseline and follow-up scans.
-
Compare the change in T2* values between the this compound-treated and vehicle-treated groups. An increase in T2* is indicative of a reduction in iron-rich M2 macrophages.
-
Conclusion
The in vivo imaging protocols detailed in these application notes provide a robust framework for evaluating the therapeutic efficacy and pharmacodynamic effects of this compound. By combining non-invasive imaging modalities, researchers can gain valuable insights into the anti-tumor activity and immunomodulatory properties of this novel LMP7 inhibitor, thereby accelerating its preclinical and clinical development.
References
- 1. In vivo imaging of proteasome inhibition using a proteasome‐sensitive fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LMP7-Specific Inhibitor this compound Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LMP7-Specific Inhibitor this compound Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multimodal Bioluminescent and Positronic-emission Tomography/Computational Tomography Imaging of Multiple Myeloma Bone Marrow Xenografts in NOG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of high-resolution X-ray micro-computed tomography with bioluminescence imaging of multiple myeloma growth in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optical techniques for tracking multiple myeloma engraftment, growth, and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C, a Radiolabeled Anti-CD8 Minibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for M3258 in Ubiquitin-Proteasome System Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of M3258, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i), for studying the ubiquitin-proteasome system (UPS). Detailed protocols for key in vitro and in vivo experiments are included to facilitate the use of this compound in research and drug development.
Introduction to this compound and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a critical cellular pathway responsible for protein degradation, thereby maintaining cellular homeostasis.[1][2] The proteasome exists in two main forms: the constitutive proteasome, which is ubiquitously expressed, and the immunoproteasome, which is predominantly found in hematopoietic cells.[1][2][3] The immunoproteasome plays a key role in degrading ubiquitinated proteins and generating peptides for MHC class I presentation, making it crucial for the adaptive immune response.[2]
This compound is an orally bioavailable, potent, reversible, and highly selective inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a chymotrypsin-like proteolytic subunit of the immunoproteasome.[1][2][4][5] Its high selectivity for LMP7 over other proteasome subunits makes it a valuable tool for investigating the specific functions of the immunoproteasome in various physiological and pathological processes, including cancer and autoimmune diseases.[6][7]
Mechanism of Action
This compound selectively targets and inhibits the proteolytic activity of the LMP7 subunit of the immunoproteasome.[2] This inhibition blocks the degradation of poly-ubiquitinated proteins, leading to their accumulation within the cell.[2] The buildup of these proteins induces the unfolded protein response (UPR), which in turn can trigger apoptosis (programmed cell death) in cancer cells that are highly dependent on the proteasome for survival, such as multiple myeloma cells.[2][4]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Potency of this compound Against Proteasome Subunits [4][8][9]
| Target Subunit | Type | IC50 (nM) | Selectivity vs. LMP7 |
| LMP7 (β5i) | Immunoproteasome | 3.6 - 4.1 | - |
| LMP2 (β1i) | Immunoproteasome | >10,000 - >30,000 | >2439-fold |
| MECL-1 (β2i) | Immunoproteasome | >30,000 | >7317-fold |
| β5 | Constitutive Proteasome | 2,519 | >614-fold |
| β1 | Constitutive Proteasome | >10,000 - >30,000 | >2439-fold |
| β2 | Constitutive Proteasome | >30,000 | >7317-fold |
Table 2: Cellular Activity of this compound in Cancer Cell Lines [4][7][9]
| Cell Line | Cancer Type | Assay | EC50 / IC50 (nM) |
| MM.1S | Multiple Myeloma | LMP7 Inhibition | 2.2 |
| MM.1S | Multiple Myeloma | Ubiquitinated Protein Accumulation | 1980 |
| MM.1S | Multiple Myeloma | Caspase 3/7 Activity (Apoptosis) | 420 |
| MM.1S | Multiple Myeloma | Cell Viability | 367 |
| U266B1 | Multiple Myeloma | LMP7 Inhibition | Potent Inhibition |
| BCX-010 | TNBC | LMP7 Inhibition | 20 |
| SUM-149 PT | IBC | LMP7 Inhibition | 210 |
| FC-IBC02 | IBC | LMP7 Inhibition | 1210 |
| HCC1187 | TNBC | LMP7 Inhibition | 10 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.
Protocol 1: In Vitro LMP7 Proteolytic Activity Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of this compound on LMP7 activity in cancer cell lines.[7]
-
Materials:
-
TNBC/IBC or other relevant cell lines (e.g., MM.1S, SUM-149 PT).
-
Cell culture medium and supplements.
-
This compound (stock solution in DMSO).
-
Proteasome activity assay buffer.
-
Fluorogenic peptide substrate specific for LMP7 (e.g., Ac-ANW-AMC).
-
96-well plates (black, clear bottom for fluorescence reading).
-
Fluorometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with varying concentrations of this compound for 2 hours. Include a vehicle control (DMSO).
-
After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer to release cellular contents, including the proteasomes.
-
Determine the protein concentration of the cell lysates.
-
In a black 96-well plate, add equal amounts of protein from each lysate.
-
Add the LMP7-specific fluorogenic substrate to each well.
-
Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Calculate the rate of substrate cleavage and normalize it to the vehicle control to determine the percentage of LMP7 inhibition.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay
This protocol is based on the CellTiter-Blue assay to measure the effect of this compound on cell viability.[7]
-
Materials:
-
Cancer cell lines of interest.
-
This compound.
-
Recombinant human IFNγ (optional, to induce immunoproteasome expression).
-
CellTiter-Blue Cell Viability Assay reagent.
-
96-well plates.
-
Plate reader capable of measuring absorbance at 595 nm.
-
-
Procedure:
-
Seed 1,000 to 3,000 cells per well in a 96-well plate.
-
(Optional) Pre-treat cells with IFNγ (e.g., 100 IU/mL) overnight to enhance immunoproteasome expression.
-
Add serial dilutions of this compound (e.g., 0 to 50 µM) to the wells.
-
Incubate the cells for 72 hours.
-
Add the CellTiter-Blue reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 595 nm.
-
Generate growth inhibition curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Xenograft Studies
This protocol provides a general framework for assessing the antitumor efficacy of this compound in mouse xenograft models.[7][9][10]
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Human multiple myeloma or other cancer cell lines (e.g., U266B1, MM.1S, SUM-149 PT).
-
Matrigel (optional, for subcutaneous injection).
-
This compound formulation for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice. For disseminated models, cells can be injected via the tail vein.[10]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 1 mg/kg or 10 mg/kg, once daily).[9][10] The control group receives the vehicle.
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
For disseminated models, monitor survival as the primary endpoint.[10]
-
Summary of In Vivo Efficacy of this compound
This compound has demonstrated significant antitumor activity in various preclinical xenograft models.
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models [1][9][10]
| Xenograft Model | Cancer Type | This compound Dose and Schedule | Outcome |
| U266B1 (subcutaneous) | Multiple Myeloma | 1 mg/kg, orally, once daily | Significant tumor growth inhibition |
| MM.1S (subcutaneous) | Multiple Myeloma | 10 mg/kg, orally, once daily | Strong antitumor efficacy |
| MM.1S (disseminated) | Multiple Myeloma | 10 mg/kg, orally, 5 days/week | Increased mouse survival |
| U266B1, OPM-2, RPMI-8226 | Multiple Myeloma | 10 mg/kg, orally, once daily | Reduced tumor volume |
| SUM-149 PT (humanized) | Inflammatory Breast Cancer | 10 mg/kg, orally, once daily | Significant inhibition of tumor growth |
Conclusion
This compound is a highly selective and potent LMP7 inhibitor that serves as a valuable research tool for elucidating the role of the immunoproteasome in health and disease. Its oral bioavailability and demonstrated in vivo efficacy make it a promising candidate for further investigation in hematological malignancies and potentially other indications. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of the ubiquitin-proteasome system.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for M3258 in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in protein homeostasis.[1] In malignant hematopoietic cells, such as those in multiple myeloma, there is a high dependency on proteasome function for survival. By selectively inhibiting LMP7, this compound disrupts the degradation of poly-ubiquitylated proteins, leading to proteotoxic stress, activation of the Unfolded Protein Response (UPR), and subsequent induction of apoptosis in cancer cells.[1] Preclinical studies have demonstrated the potent single-agent anti-tumor efficacy of this compound in various multiple myeloma models, including those resistant to standard-of-care proteasome inhibitors like bortezomib.[3]
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of this compound in combination with other anti-cancer agents, a strategy aimed at enhancing therapeutic efficacy and overcoming drug resistance. A Phase I clinical trial is underway to evaluate this compound as a single agent and in combination with dexamethasone in patients with relapsed/refractory multiple myeloma (NCT04075721), highlighting the clinical relevance of such combination studies.[4]
Data Presentation
Table 1: In Vitro Activity of this compound as a Single Agent
| Parameter | Cell Line | Value | Reference |
| LMP7 Inhibition (IC50) | Human (biochemical) | 4.1 nM | [2] |
| MM.1S (cellular) | 2.2 nM | [5] | |
| U266B1 (cellular) | IC50 between 2 and 37 nM | [5] | |
| β5 Inhibition (IC50) | Human (biochemical) | 2,519 nM | [2] |
| Cell Viability (IC50) | MM.1S | 367 nM | [2] |
| Apoptosis Induction (EC50) | MM.1S (Caspase 3/7 activity) | 420 nM | [2] |
| Ubiquitinated Protein Accumulation (EC50) | MM.1S | 1,980 nM | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to tumor cell death.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro evaluation of this compound drug combinations.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Studies
Objective: To determine the effect of this compound in combination with another therapeutic agent (e.g., dexamethasone) on the viability of multiple myeloma cells and to quantify the synergistic, additive, or antagonistic effects.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266B1)
-
RPMI-1640 medium with supplements (10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder, stored at -20°C)
-
Combination agent (e.g., Dexamethasone)
-
DMSO
-
96-well white-walled, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture multiple myeloma cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed 5,000-10,000 cells per well in 50 µL of culture medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare 10 mM stock solutions of this compound and the combination agent in DMSO.
-
Perform serial dilutions of each drug in culture medium to create a range of concentrations (e.g., 7-point dose-response).
-
For combination studies, a constant ratio design is recommended. The ratio can be based on the IC50 values of the individual drugs.
-
Add 50 µL of the drug solutions (single agents and combinations) to the appropriate wells. Include vehicle control (DMSO-containing medium) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis and Synergy Calculation:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 values for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Apoptosis Induction Assay (Caspase-Glo® 3/7)
Objective: To measure the induction of apoptosis by this compound in combination with another agent through the quantification of caspase-3 and -7 activities.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-3, but typically with a shorter incubation of 24-48 hours).
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment:
-
Follow steps 1-3 of Protocol 1, seeding cells in white-walled plates. A 24 to 48-hour incubation is often sufficient to observe apoptosis.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Equilibrate the plate and the reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of blank wells (medium + reagent) from all experimental wells.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control.
-
Protocol 3: Western Blot for Unfolded Protein Response (UPR) Markers
Objective: To investigate the molecular mechanism of this compound combination treatment by assessing the activation of the UPR pathway.
Materials:
-
Cells treated in 6-well plates with this compound, a combination agent, and the combination for 12-24 hours.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-BiP/GRP78, anti-phospho-IRE1α, anti-XBP1s, anti-ATF4, anti-CHOP).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: In Vivo Multiple Myeloma Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a murine xenograft model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Multiple myeloma cell line (e.g., MM.1S, U266B1).
-
Matrigel (optional).
-
This compound formulated for oral gavage.
-
Combination agent formulated for appropriate administration route.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 multiple myeloma cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Administer this compound orally (e.g., 10 mg/kg, daily).
-
Administer the combination agent according to its established preclinical dosing regimen.
-
Treat for a defined period (e.g., 21-28 days).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for UPR markers, immunohistochemistry for apoptosis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess the statistical significance of the differences between treatment groups. An enhanced TGI in the combination group compared to single agents indicates in vivo synergy.
-
Conclusion
This compound represents a promising therapeutic agent for hematological malignancies due to its selective inhibition of the immunoproteasome. The protocols outlined here provide a framework for the preclinical evaluation of this compound in combination with other anti-cancer drugs. Such studies are crucial for identifying synergistic interactions that can enhance anti-tumor activity, overcome resistance, and potentially lead to more effective and durable clinical responses in patients with multiple myeloma and other hematological cancers.
References
- 1. scispace.com [scispace.com]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming resistance to M3258 in cancer cells
Welcome to the technical support center for M3258, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cancer research and to address potential challenges, including the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, potent, and selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7 or β5i), a catalytic subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. By selectively inhibiting LMP7, this compound disrupts the degradation of ubiquitinated proteins, leading to an accumulation of misfolded or damaged proteins.[1] This induces the unfolded protein response (UPR) and ultimately triggers apoptosis (programmed cell death) in cancer cells that are highly dependent on proteasome function, such as multiple myeloma cells.[1]
Q2: In which cancer types has this compound shown preclinical efficacy?
This compound has demonstrated significant antitumor activity in preclinical models of multiple myeloma and mantle cell lymphoma.[1] Its efficacy has been observed both in vitro in cancer cell lines and in vivo in xenograft models.[1]
Q3: What are the known mechanisms of resistance to proteasome inhibitors, and could they apply to this compound?
While specific resistance mechanisms to this compound have not yet been fully elucidated in published literature, we can extrapolate from known resistance mechanisms to other proteasome inhibitors, such as the pan-proteasome inhibitor bortezomib. It is important to note that due to this compound's high selectivity for LMP7, the resistance mechanisms may differ.
Potential mechanisms of resistance could include:
-
Mutations in the Drug Target: Mutations in the gene encoding LMP7 (PSMB8) could potentially alter the drug-binding site, reducing the inhibitory effect of this compound. This is a common mechanism of resistance for pan-proteasome inhibitors that target the β5 subunit.
-
Activation of Compensatory Pathways: Cancer cells can develop resistance by upregulating alternative protein degradation pathways, such as autophagy, to compensate for the inhibition of the immunoproteasome.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.
-
Changes in Proteasome Composition: Alterations in the expression levels of different proteasome subunits could potentially lead to the formation of proteasome complexes that are less sensitive to this compound.
Q4: Are there any known synergistic combinations with this compound?
Currently, published preclinical and clinical data on synergistic combinations of this compound with other anticancer agents are limited. However, based on its mechanism of action and the biology of cancers like multiple myeloma, several combination strategies can be rationally designed and are worth investigating. A phase I clinical trial (NCT04075721) is evaluating this compound as a single agent and in combination with dexamethasone in patients with relapsed/refractory multiple myeloma.[1]
Potential synergistic partners for this compound could include:
-
IMiDs (Immunomodulatory Drugs): Lenalidomide and pomalidomide have shown synergy with proteasome inhibitors in multiple myeloma.
-
HDAC Inhibitors: Histone deacetylase inhibitors can enhance the cytotoxic effects of proteasome inhibitors.
-
Monoclonal Antibodies: Drugs like daratumumab (anti-CD38) could complement the activity of this compound.
-
BH3 Mimetics: Inhibitors of anti-apoptotic BCL-2 family proteins (e.g., venetoclax) could enhance this compound-induced apoptosis.
Troubleshooting Guide
Issue 1: Higher than expected cell viability after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell line is intrinsically resistant. | Verify the expression of LMP7 in your cell line. Cell lines with low or absent LMP7 expression are not expected to be sensitive to this compound. |
| Incorrect drug concentration. | Confirm the calculated concentration and the dilution series. Perform a dose-response curve to determine the IC50 in your specific cell line. |
| Drug degradation. | Ensure proper storage of this compound stock solutions (aliquoted and stored at -80°C). Avoid repeated freeze-thaw cycles. |
| Suboptimal treatment duration. | The cytotoxic effects of this compound may require prolonged exposure. Consider extending the treatment duration (e.g., 72-96 hours). |
| High cell seeding density. | High cell density can lead to nutrient depletion and changes in cell signaling that may affect drug sensitivity. Optimize cell seeding density. |
Issue 2: Inconsistent results in apoptosis assays (e.g., Caspase-Glo 3/7).
| Potential Cause | Troubleshooting Step |
| Timing of the assay. | Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for measuring caspase activity after this compound treatment. |
| Cell lysis issues. | Ensure complete cell lysis by following the assay manufacturer's protocol. Incomplete lysis will lead to an underestimation of caspase activity. |
| Reagent preparation. | Prepare the Caspase-Glo reagent immediately before use and protect it from light. |
| Low caspase activity. | If the induction of apoptosis is weak, consider using a higher concentration of this compound or a more sensitive apoptosis detection method. |
Issue 3: No significant increase in ubiquitinated proteins observed by Western blot.
| Potential Cause | Troubleshooting Step |
| Suboptimal treatment time. | The accumulation of ubiquitinated proteins is an early event. Harvest cell lysates at earlier time points (e.g., 4, 8, 12, 24 hours) post-treatment. |
| Inefficient protein extraction. | Use a lysis buffer containing protease and deubiquitinase inhibitors to prevent the degradation and de-ubiquitination of proteins during sample preparation. |
| Antibody quality. | Use a high-quality, validated antibody specific for ubiquitin. |
| Loading amount. | Ensure sufficient protein is loaded onto the gel to detect changes in the ubiquitin smear. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Assay | Parameter | Value (nmol/L) |
| MM.1S | LMP7 Activity | IC50 | 2 |
| MM.1S | Cell Viability (96h) | IC50 | 367 |
| MM.1S | Caspase 3/7 Activity (72h) | EC50 | 420 |
| MM.1S | Ubiquitinated Protein Accumulation (6h) | EC50 | 1,980 |
| U266B1 | LMP7 Activity | IC50 | 37 |
Data extracted from Sanderson et al., Mol Cancer Ther. 2021.
Experimental Protocols
1. Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control. Include a well with no cells as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition:
-
For MTT/XTT assays: Add the respective reagent to each well and incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to formazan.
-
For CellTiter-Glo®: Allow the plate and reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well.
-
-
Signal Detection:
-
For MTT/XTT assays: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
For CellTiter-Glo®: Mix the contents on a plate shaker to induce cell lysis and measure the luminescence using a luminometer.
-
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle-treated control, and plot the results to determine the IC50 value.
2. Caspase 3/7 Activity Assay (Caspase-Glo® 3/7)
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well white-walled plate as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the fold-induction of caspase 3/7 activity.
3. Western Blot for Ubiquitinated Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, sodium orthovanadate, and N-ethylmaleimide).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow to investigate this compound resistance.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
M3258 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of M3258, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i).
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target of this compound?
A1: The primary known off-target of this compound is the constitutive proteasome subunit β5 (PSMB5). However, this compound exhibits significantly weaker activity against β5 compared to its high potency for the intended target, LMP7 (β5i)[1][2]. This selectivity is a key feature of the compound.
Q2: What are the potential phenotypic consequences of β5 inhibition?
A2: Inhibition of the constitutive proteasome subunit β5 can lead to broader cellular effects than selective LMP7 inhibition, as the constitutive proteasome is ubiquitously expressed and essential for routine protein turnover in most cell types. Non-specific proteasome inhibition has been associated with toxicities in various organs, including the nervous system, heart, and kidneys[3][4]. However, the high selectivity of this compound for LMP7 over β5 is designed to minimize these effects[3][4][5].
Q3: My cells are showing unexpected toxicity or a phenotype inconsistent with selective LMP7 inhibition. Could this be an off-target effect?
A3: While this compound is highly selective, it is possible that at high concentrations or in specific cellular contexts, off-target effects could be observed. If you observe unexpected results, consider the following:
-
Concentration: Are you using the lowest effective concentration of this compound? Titrating the concentration can help minimize off-target effects.
-
Cell Type: Does your cell type have an unusual expression profile of proteasome subunits or a particular sensitivity to even minor β5 inhibition?
-
Experimental Controls: Have you included appropriate controls to distinguish between on-target and potential off-target effects? (See Troubleshooting Guide below).
Q4: How can I experimentally verify that the observed effect in my cells is due to LMP7 inhibition and not an off-target effect?
A4: To confirm on-target activity, you can perform several experiments:
-
Use a structurally unrelated LMP7 inhibitor: If a different selective LMP7 inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout of LMP7: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LMP7 expression. If this phenocopies the effect of this compound, it strongly suggests an on-target mechanism.
-
Rescue experiment: In an LMP7 knockout or knockdown background, this compound should have a diminished or no effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify that this compound is engaging with LMP7 in your specific cellular system.
Q5: What is the safety profile of this compound in preclinical studies?
A5: Preclinical safety pharmacology studies have shown that this compound has a favorable safety profile. It did not show functional impairments of the cardiovascular, respiratory, or central nervous systems in various in vitro and in vivo models[3][4]. The primary target organs for toxicity in multi-week animal studies were limited to the lympho-hematopoietic system and, in dogs, the intestine and its local lymphoid tissues[3][4]. This improved safety profile compared to pan-proteasome inhibitors is attributed to its high selectivity for the immunoproteasome[3][4][5].
Troubleshooting Guide
Issue: Unexpected Cellular Phenotype or Toxicity
This guide provides a workflow to investigate whether an unexpected experimental result is due to an off-target effect of this compound.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4.8. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 3. Improved nonclinical safety profile of a novel, highly selective inhibitor of the immunoproteasome subunit LMP7 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-3258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
M3258 Technical Support Center: Optimizing Treatment Schedules for Efficacy
Welcome to the M3258 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment schedules for maximum therapeutic efficacy in preclinical models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, potent, and selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3] The immunoproteasome is highly expressed in hematopoietic cells, including malignant cells found in multiple myeloma.[1][2][3] By inhibiting LMP7, this compound disrupts the degradation of ubiquitinated proteins, leading to an accumulation of these proteins within the cell. This triggers the unfolded protein response (UPR), ultimately inducing apoptosis (programmed cell death) in tumor cells.[1][2]
Q2: What is the optimal dosing schedule for this compound in preclinical models?
Preclinical studies in multiple myeloma xenograft models have indicated that a daily oral administration of this compound is more effective than intermittent schedules (e.g., every 2 days or twice weekly).[2][4] Continuous daily dosing leads to sustained suppression of LMP7 activity, which is necessary for consistent induction of apoptosis and tumor regression.[2] Intermittent schedules, in contrast, may allow for tumor regrowth between doses.[2]
Q3: What are the expected pharmacodynamic effects of this compound treatment?
A single oral dose of this compound has been shown to cause a significant and prolonged suppression of LMP7 activity in tumors.[2] This is followed by an accumulation of ubiquitinated proteins and an increase in caspase 3/7 activity, which is an indicator of apoptosis.[2] These pharmacodynamic effects are typically observed within 4 to 24 hours post-treatment.[2]
Q4: In which cancer models has this compound shown efficacy?
This compound has demonstrated strong anti-tumor efficacy in various preclinical models of multiple myeloma and mantle cell lymphoma .[1][2][3] In some of these models, this compound has shown superior efficacy compared to other approved proteasome inhibitors like bortezomib and ixazomib.[1][2] Currently, there is limited publicly available data on the efficacy of this compound in solid tumor models.
Q5: What is the clinical status of this compound?
The promising preclinical profile of this compound has led to its investigation in a Phase I clinical trial in patients with multiple myeloma (NCT04075721).[1][2][5]
Data on this compound Treatment Schedules
The following tables summarize key data from preclinical studies comparing different this compound dosing schedules in multiple myeloma xenograft models.
Table 1: Efficacy of this compound with Different Dosing Schedules in the U266B1 Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Outcome |
| Vehicle Control | Daily | Progressive tumor growth |
| This compound (1 mg/kg) | Once Daily | Sustained tumor regression |
| This compound (1 mg/kg) | Every 2 Days | Initial tumor regression followed by regrowth |
| This compound (1 mg/kg) | Twice Weekly (Days 1 & 4) | Initial tumor regression followed by regrowth |
Data synthesized from Sanderson et al., Mol Cancer Ther, 2021.[2][4]
Table 2: Efficacy of this compound with Different Dosing Schedules in the MM.1S Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Outcome |
| Vehicle Control | Daily | Progressive tumor growth |
| This compound (10 mg/kg) | Once Daily | Sustained tumor regression |
| This compound (10 mg/kg) | Every 2 Days | Initial tumor regression followed by regrowth |
| This compound (10 mg/kg) | Twice Weekly (Days 1 & 4) | Initial tumor regression followed by regrowth |
Data synthesized from Sanderson et al., Mol Cancer Ther, 2021.[2][4]
Table 3: Pharmacodynamic Effects of a Single Oral Dose of this compound (10 mg/kg) in the MM.1S Xenograft Model
| Time Post-Dose | LMP7 Activity | Ubiquitinated Protein Levels | Caspase 3/7 Activity |
| 4 hours | Significantly Suppressed | Significantly Increased | Significantly Increased |
| 14 hours | Significantly Suppressed | Significantly Increased | Significantly Increased |
| 24 hours | Significantly Suppressed | Significantly Increased | Significantly Increased |
| 48 hours | Returned to baseline | Returned to baseline | Returned to baseline |
Data synthesized from Sanderson et al., Mol Cancer Ther, 2021.[2]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of Orally Administered this compound in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous multiple myeloma xenograft mouse model.
1. Cell Culture and Implantation:
- Culture human multiple myeloma cells (e.g., U266B1 or MM.1S) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
2. Tumor Growth Monitoring and Animal Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with calipers at least twice a week.[6]
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6][7]
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
3. This compound Formulation and Administration:
- Formulate this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose).
- Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., daily).
4. Efficacy Assessment:
- Continue to monitor tumor volume and body weight of the animals regularly (e.g., 2-3 times per week).[6]
- Observe the animals for any signs of toxicity or adverse effects.[8][9][10][11]
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
5. Pharmacodynamic Analysis (Optional):
- At specified time points after the final dose, collect tumor tissue and blood samples.
- Prepare tumor lysates to measure LMP7 activity, ubiquitinated protein levels (e.g., by Western blot), and caspase 3/7 activity (e.g., using a luminometric assay).
6. Data Analysis:
- Plot mean tumor volume over time for each group.
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Perform statistical analysis to determine the significance of the observed differences.
Troubleshooting Guide
Issue: High variability in tumor growth within the same group.
-
Possible Cause: Inconsistent cell number or viability during implantation.
-
Troubleshooting:
-
Ensure accurate cell counting and viability assessment (e.g., using a hemocytometer with trypan blue or an automated cell counter) before injection.
-
Mix the cell suspension thoroughly before and during injections to prevent cell settling.
-
Standardize the injection technique and location for all animals.
-
-
Possible Cause: Subjectivity in caliper measurements.[7]
-
Troubleshooting:
Issue: Animal distress or mortality during oral gavage.
-
Possible Cause: Improper gavage technique leading to esophageal or tracheal injury.
-
Troubleshooting:
-
Ensure proper training in oral gavage techniques.
-
Use appropriately sized and flexible feeding needles to minimize the risk of injury.
-
Properly restrain the animal to prevent movement during the procedure.
-
If resistance is felt, do not force the needle. Withdraw and re-insert gently.
-
Monitor the animal for any signs of respiratory distress after the procedure.[9]
-
Issue: No significant anti-tumor effect observed with this compound treatment.
-
Possible Cause: Suboptimal dosing schedule.
-
Troubleshooting:
-
Based on preclinical data, a daily dosing schedule is recommended for sustained target inhibition and efficacy.[2] Ensure the schedule is being followed correctly.
-
-
Possible Cause: Incorrect formulation or administration of this compound.
-
Troubleshooting:
-
Verify the concentration and stability of the this compound formulation.
-
Ensure the compound is fully in suspension before each administration.
-
Confirm accurate dosing volume for each animal based on its body weight.
-
-
Possible Cause: The tumor model is resistant to this compound.
-
Troubleshooting:
-
Confirm the expression of the immunoproteasome in the cancer cell line being used.
-
Consider testing this compound in other sensitive cell line models as reported in the literature (e.g., U266B1, MM.1S, Granta-519).[2]
-
Issue: Significant weight loss or other signs of toxicity in the treatment group.
-
Possible Cause: The dose of this compound is too high for the specific mouse strain or tumor model.
-
Troubleshooting:
Visualizations
Caption: this compound mechanism of action.
Caption: In vivo efficacy study workflow.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Toxicities: Protocols for Monitoring the Adverse Events of Targeted Therapies Used in the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Targeted Toxicities: Protocols for Monitoring the Adverse Events of Targeted Therapies Used in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting M3258 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M3258. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and highly selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7 or β5i).[1][2][3] Its mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[4][5] This inhibition leads to a buildup of ubiquitinated proteins within the cell, inducing the unfolded protein response (UPR) and ultimately triggering apoptosis (programmed cell death) in cancer cells, particularly in multiple myeloma.[1][3][6] The immunoproteasome is predominantly expressed in hematopoietic cells, making it a targeted therapy for cancers like multiple myeloma.[5]
Q2: What are the known solubility characteristics of this compound?
This compound is a solid that is soluble in dimethyl sulfoxide (DMSO).[1][2][7] Various suppliers report a solubility in DMSO of up to 30 mg/mL or even 250 mg/mL (with the aid of ultrasonication).[1][6] It is considered poorly soluble in aqueous solutions.
Q3: Can this compound be used for in vivo studies?
Yes, this compound is orally bioavailable and has been used in multiple myeloma xenograft models.[3][4][6] For in vivo administration, specific formulations are required to overcome its poor aqueous solubility.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.
Issue 1: this compound precipitates when I dilute my DMSO stock solution in aqueous buffer or cell culture medium.
Cause: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of solution because the final concentration of the organic solvent (DMSO) is too low to maintain its solubility.
Solution:
-
For in vitro cell-based assays:
-
Prepare a high-concentration stock solution in 100% DMSO. A common stock concentration is 10 mM.[8]
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Perform serial dilutions in DMSO to get closer to your final desired concentration.
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Dilute the final DMSO stock into your cell culture medium with vigorous mixing. It is crucial to add the DMSO stock to the aqueous solution and not the other way around. Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid dispersion.[3][9]
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Ensure the final DMSO concentration in your cell culture is low (ideally ≤ 0.1% to 0.5%) to avoid solvent toxicity to the cells.[9][10][11] You should always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[10]
-
Consider pre-warming the aqueous buffer or medium before adding the DMSO stock, as temperature can influence solubility. However, be mindful of the temperature stability of your media components.
-
-
For in vivo formulations:
Issue 2: Even with low final DMSO concentrations, I still observe a precipitate or turbidity in my cell culture medium.
Cause: The aqueous solubility of this compound is very low. Even at low final DMSO concentrations, the compound's concentration in the final solution may exceed its solubility limit in the aqueous environment of the cell culture medium. The presence of salts and proteins in the medium can also affect solubility.[1]
Solution:
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Decrease the final concentration of this compound. Your desired concentration may not be achievable in a purely aqueous-based medium.
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Use a co-solvent system for in vitro studies. While not ideal for all cell culture experiments, a small percentage of a co-solvent like PEG300 in addition to DMSO might help, but this must be carefully validated for its effects on your specific cell line.
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Prepare a fresh dilution immediately before use. Do not store diluted aqueous solutions of this compound, as precipitation can occur over time.
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Sonication. Gentle sonication of the final diluted solution may help to redissolve small precipitates, but be cautious as this can generate heat and potentially degrade the compound or media components.
Data Presentation
Table 1: this compound Potency and Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LMP7 inhibition) | 4.1 nM | Cell-free assay | [1] |
| IC50 (LMP7 inhibition) | 3.6 nM | Biochemical assay | [3] |
| IC50 (Cellular LMP7 activity) | 2.2 nM | MM.1S cells | [3] |
| IC50 (Cellular LMP7 activity) | 2-37 nM | MM.1S, U266B1, and PBMCs | [3] |
| EC50 (Ubiquitinated protein accumulation) | 1980 nM | MM.1S cells | [1][3] |
| EC50 (Caspase 3/7 activity) | 420 nM | MM.1S cells | [1][3] |
| IC50 (Cell viability) | 367 nM | MM.1S cells | [3] |
Table 2: this compound Solubility and Formulations
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | 30 mg/mL | - | [1] |
| DMSO | 250 mg/mL | Requires sonication | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.32 mM) | Clear solution for in vivo use | [3][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.32 mM) | Clear solution for in vivo use | [3][6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.32 mM) | Clear solution for in vivo use | [3][6] |
| PBS, 0.5% METHOCEL Premium K4M, 0.25% Tween 20 | Not specified | Used for in vivo studies | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound solid, 100% sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound solid. b. Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 30 mg/mL). c. Vortex or sonicate gently until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term stability.[2][3]
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials: this compound DMSO stock solution, sterile cell culture medium (pre-warmed to 37°C), sterile microcentrifuge tubes.
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution. b. Perform any necessary intermediate serial dilutions in 100% sterile DMSO. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing the medium, add the final desired volume of the this compound DMSO stock dropwise to the medium. This ensures rapid mixing and minimizes precipitation. e. Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally ≤ 0.5%).[9] f. Use the final diluted this compound solution immediately for treating your cells.
Visualizations
Caption: this compound inhibits the LMP7 subunit of the immunoproteasome.
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
M3258 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for M3258, a selective inhibitor of the immunoproteasome subunit LMP7. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and addressing common questions.
Troubleshooting Guide
This section provides guidance on how to approach unexpected outcomes during your experiments with this compound.
Issue 1: Variable Antitumor Efficacy Observed Across Different Cell Lines or Models
Question: We are observing significant differences in the antitumor efficacy of this compound across our various multiple myeloma models, even when compared to pan-proteasome inhibitors like bortezomib and ixazomib. Is this expected?
Answer: Yes, differential efficacy of this compound across different multiple myeloma models has been observed and is an area of ongoing investigation.[1] While this compound demonstrates strong antitumor efficacy in several multiple myeloma xenograft models[2][3], the sensitivity can vary. This variability is thought to be influenced by factors beyond the degree of LMP7 inhibition alone.[1] Interestingly, differential efficacy has also been noted for bortezomib and ixazomib across different models.[1]
Troubleshooting Steps:
-
Confirm Target Inhibition: Verify the inhibition of LMP7 proteolytic activity in your specific cell lines or tumor models. This compound has been shown to effectively suppress LMP7 activity in various cell lines.[4]
-
Assess Downstream Effects: Measure the accumulation of ubiquitinated proteins and the induction of apoptosis (e.g., via caspase 3/7 activity) to confirm the biological consequences of LMP7 inhibition in your system.[1][5]
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Characterize Your Model: The intrinsic molecular characteristics of your specific cancer models likely play a significant role in determining their sensitivity to this compound. Consider factors such as the baseline expression levels of immunoproteasome and constitutive proteasome subunits.
-
Review Experimental Protocol: Ensure consistency in drug preparation and administration protocols across all experimental arms.
Issue 2: Changes in Proteasome Subunit Expression Following this compound Treatment
Question: We have noticed alterations in the expression levels of other proteasome subunits in our cell lines after prolonged treatment with this compound. Is this an off-target effect?
Answer: This observation is not necessarily an off-target effect. It may reflect an adaptive cellular response to the selective inhibition of LMP7.[2][4] Cells can sometimes modulate the expression of other proteasome subunits to compensate for the inhibition of a specific catalytic activity. This is a known phenomenon in the context of proteasome inhibition.[4]
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment to monitor the expression of various proteasome subunits (both immunoproteasome and constitutive) following this compound treatment. This will help to understand the dynamics of the adaptive response.
-
Concentration-Response Analysis: Evaluate if the changes in subunit expression are dependent on the concentration of this compound used.
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Functional Assays: Correlate the changes in subunit expression with functional readouts, such as overall proteasome activity and cell viability, to understand the biological significance of these adaptations.
Frequently Asked Questions (FAQs)
Mechanism of Action
Question: What is the primary mechanism of action of this compound?
Answer: this compound is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7 or β5i), which is a proteolytic subunit of the immunoproteasome.[2][3][6] By inhibiting LMP7, this compound blocks the degradation of ubiquitinated proteins, leading to their accumulation.[6] This induces the unfolded protein response (UPR), ultimately resulting in tumor cell apoptosis and inhibition of tumor growth.[6]
Signaling Pathway of this compound Action
Caption: this compound inhibits LMP7, leading to apoptosis.
Preclinical Efficacy and Safety
Question: What is the preclinical antitumor efficacy of this compound?
Answer: this compound has demonstrated significant antitumor efficacy in various preclinical models. In mouse models of multiple myeloma, this compound treatment has been shown to significantly prolong median survival and delay tumor growth.[1][5] It has also shown superior antitumor efficacy in selected multiple myeloma and mantle cell lymphoma xenograft models when compared to nonselective proteasome inhibitors.[1][3]
Question: What are the known target organs for toxicity with this compound in preclinical studies?
Answer: Based on 4-week toxicity studies in rats and dogs, the primary target organs of this compound toxicity were limited to the lympho-hematopoietic system in both species, and the intestine (including local lymphoid tissues) in dogs only.[7][8] Importantly, key organs that can be affected by pan-proteasome inhibitors, such as the stomach, nervous system, heart, lungs, and kidneys, were spared with this compound.[7][8]
Summary of this compound In Vitro Potency
| Cell Line | Assay | IC50 / EC50 (µM) |
| BCX-010 (TNBC/IBC) | LMP7 Activity | 0.02[4] |
| SUM-149 PT (TNBC/IBC) | LMP7 Activity | 0.21[4] |
| FC-IBC02 (TNBC/IBC) | LMP7 Activity | 1.21[4] |
| HCC1187 (TNBC) | LMP7 Activity | 0.01[4] |
| MM.1S | Caspase 3/7 Activity | 0.420[5] |
| MM.1S | Cell Viability | 0.367[5] |
| MM.1S | Ubiquitinated Protein Accumulation | 1.980[5] |
Experimental Protocols
Question: Can you provide a general protocol for assessing the effect of this compound on cell viability?
Answer: The following is a generalized protocol based on published methods for assessing the impact of this compound on the viability of MM.1S cells.[5]
Experimental Workflow for Cell Viability Assay
Caption: Workflow for this compound cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed MM.1S cells in 96-well plates at a density of 10,000 cells per well.
-
Treatment: The following day, add the desired concentrations of this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Reagent Addition: Add 10 µL of resazurin solution to each well.
-
Final Incubation: Incubate the plates for an additional 3 hours.
-
Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 531 nm and an emission wavelength of 590 nm.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. Improved nonclinical safety profile of a novel, highly selective inhibitor of the immunoproteasome subunit LMP7 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-3258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
M3258 Technical Support Center: Enhancing Bioavailability in Animal Models
Welcome to the technical support center for M3258. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in animal models, with a specific focus on improving its oral bioavailability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | This compound has poor aqueous solubility. Improper formulation can lead to precipitation. | - Ensure the recommended vehicle is used: PBS containing 0.5% METHOCEL™ Premium K4M and 0.25% Tween® 20. - Prepare the formulation fresh before each use. - Gently warm the vehicle to aid dissolution, but avoid excessive heat which could degrade the compound. - Sonication can be used to aid in dissolving this compound in the vehicle. |
| Low or Variable Plasma Exposure (AUC) | Incomplete dissolution in the gastrointestinal (GI) tract due to poor solubility. | - Optimize Formulation: Consider advanced formulation strategies such as: - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve solubility and absorption.[1] - Amorphous solid dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate. - Micronization/Nanonization: Reducing the particle size of this compound can increase its surface area for faster dissolution.[2] |
| Rapid metabolism in the gut wall or liver (first-pass metabolism). | - While specific metabolic pathways for this compound are not detailed, co-administration with inhibitors of relevant cytochrome P450 enzymes could be explored in exploratory studies, though this would be a deviation from standard protocols. | |
| High Inter-Animal Variability in Pharmacokinetic (PK) Data | Differences in GI physiology, food intake, or coprophagy (in rodents). | - Ensure consistent fasting periods for all animals before dosing. Food can significantly impact the absorption of poorly soluble drugs. - For rodents, consider housing them in metabolic cages to prevent coprophagy, which can lead to reabsorption of the compound. - Ensure accurate oral gavage technique to minimize variability in dosing. |
| Inconsistent Pharmacodynamic (PD) Effects Despite Consistent Dosing | The plasma concentration of this compound may not be reaching the therapeutic threshold consistently. | - Correlate PK and PD data to establish a target plasma concentration. - If low exposure is the issue, address it using the formulation optimization strategies mentioned above. - Ensure the timing of PD measurements is consistent with the expected Tmax of this compound. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, selective, and reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome. By inhibiting LMP7, this compound blocks the degradation of ubiquitinated proteins, leading to an accumulation of poly-ubiquitylated proteins. This induces the unfolded protein response (UPR) and results in tumor cell apoptosis.
2. What is the reported oral bioavailability of this compound in animal models?
The oral bioavailability of this compound in mice has been reported to be approximately 35%.
3. What is the recommended vehicle for oral administration of this compound in mice?
Based on published preclinical studies, a recommended vehicle is PBS containing 0.5% METHOCEL™ Premium K4M (a hydroxypropyl methylcellulose) and 0.25% Tween® 20 (a non-ionic surfactant).
4. Why is a specific vehicle required for this compound?
This compound is soluble in DMSO but is likely a poorly water-soluble compound. The use of excipients like METHOCEL™ (as a suspending agent) and Tween® 20 (as a wetting agent and solubilizer) is a common strategy to formulate poorly soluble compounds for oral administration in preclinical studies.[2][3]
5. What are some alternative formulation strategies to improve the oral bioavailability of this compound?
For poorly soluble compounds like this compound, several advanced formulation strategies can be explored to enhance oral bioavailability. These include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve solubilization in the GI tract.[1]
-
Amorphous solid dispersions: By dispersing this compound in a polymer matrix, the dissolution rate can be significantly increased.
-
Particle size reduction: Techniques like micronization or nanocrystal formulation increase the surface area of the drug, leading to faster dissolution.[2]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) |
| Human LMP7 | Biochemical | 4.1 |
| Human LMP7 in MM.1S cells | Cellular | 2.2 |
| Human LMP7 in U266B1 cells | Cellular | 2-37 |
| Human β5 (constitutive) | Biochemical | 2519 |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Model | Dose and Schedule | Outcome |
| U266B1 subcutaneous | 1 mg/kg, once daily | Antitumor efficacy |
| MM.1S subcutaneous | 10 mg/kg, once daily | Antitumor efficacy |
| U266B1, OPM-2, RPMI-8226 | 10 mg/kg, per day | Reduced tumor volume |
Experimental Protocols
1. Preparation of this compound Formulation for Oral Administration in Mice
-
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS)
-
METHOCEL™ Premium K4M (Colorcon)
-
Tween® 20
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of METHOCEL™ Premium K4M in PBS. This may require gentle heating and stirring to fully dissolve.
-
Add 0.25% (v/v) Tween® 20 to the METHOCEL™ solution and mix thoroughly.
-
Weigh the required amount of this compound powder for the desired final concentration.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Sonication may be used to aid in the dispersion and dissolution of this compound.
-
Prepare the formulation fresh on the day of the experiment.
-
2. In Vivo Oral Bioavailability Study in Mice
-
Animals:
-
Female H2d Rag2 or CB-17 SCID mice are commonly used for xenograft studies.
-
-
Procedure:
-
Fast the mice for a standardized period (e.g., 4-6 hours) before dosing, with free access to water.
-
Administer the this compound formulation orally via gavage at the desired dose volume (typically 5-10 mL/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
For absolute bioavailability, a separate cohort of mice should receive this compound intravenously.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: this compound inhibits the LMP7 subunit of the immunoproteasome, leading to apoptosis.
Caption: Workflow for assessing the oral bioavailability of this compound in animal models.
References
- 1. Innovative Strategies to Enhance the Bioavailability of Cannabidiol: Nanotechnology and Advanced Delivery Systems [mdpi.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
M3258 Technical Support Center: Stability, Storage, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and effective use of M3258, a selective inhibitor of the immunoproteasome subunit LMP7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3] Its mechanism of action involves the inhibition of LMP7's chymotrypsin-like activity, which blocks the degradation of ubiquitinated proteins. This leads to an accumulation of poly-ubiquitylated proteins, inducing the unfolded protein response (UPR), and ultimately resulting in apoptosis and inhibition of tumor cell growth.[1][4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid or in solution under specific conditions. Adherence to these guidelines will minimize degradation and ensure experimental reproducibility.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[5] To prepare a stock solution, dissolve this compound in newly opened, anhydrous DMSO to the desired concentration. Ultrasonic treatment may be necessary to fully dissolve the compound.[2][6] Given that DMSO is hygroscopic, it is crucial to use a fresh supply to ensure maximum solubility.[2]
Q4: Is this compound selective for LMP7?
Yes, this compound is a highly selective inhibitor of LMP7. It displays significantly weaker activity against other subunits of the immunoproteasome (LMP2, MECL-1) and the constitutive proteasome (β1, β2, and β5).[7][8] This high selectivity minimizes off-target effects, making it a precise tool for studying the role of the immunoproteasome.[9]
Stability and Storage Guidelines
Proper handling and storage of this compound are critical for maintaining its potency and ensuring the validity of experimental results.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | Room Temperature | Months | [5] |
| -20°C | 3 years | [5][6] | |
| ≥ 4 years | [10] | ||
| Stock Solution (in DMSO) | -20°C | 1 year | [2][6] |
| -80°C | 2 years | [2][6] |
Best Practices for Storage:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes.[2]
-
Protect from Moisture: this compound is supplied as a solid. For long-term storage, keep the vial tightly sealed in a dry environment.
-
Use Anhydrous Solvents: When preparing stock solutions, use high-quality, anhydrous solvents to prevent hydrolysis.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommendation |
| Reduced or no cellular activity | Improper Storage: The compound may have degraded due to incorrect storage conditions or multiple freeze-thaw cycles. | Always follow the recommended storage guidelines. Prepare fresh aliquots from a new stock solution that has been stored correctly. |
| Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution in DMSO, using sonication if necessary. Use a fresh, anhydrous supply of DMSO.[2] | |
| Cell Line Sensitivity: The cell line being used may have low expression of the immunoproteasome or may be inherently resistant to LMP7 inhibition. | Confirm the expression of LMP7 in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as MM.1S.[2][7] | |
| Inconsistent results between experiments | Variability in Stock Solution: Inconsistent pipetting or solvent evaporation can lead to variations in the stock solution concentration. | Prepare a large, single batch of stock solution and aliquot for individual experiments. Re-validate the concentration of the stock solution if inconsistencies persist. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular response. | Standardize cell culture protocols and ensure consistency across all experiments. Regularly test for mycoplasma contamination.[7] | |
| Lower than expected in vivo efficacy in mouse models | Species Specificity: this compound has been shown to have weaker activity against mouse LMP7 compared to human LMP7.[7][8] | Be aware of this species-specific difference when designing and interpreting in vivo studies in mice. Consider using xenograft models with human cells.[3][11] |
Experimental Protocols & Data
This compound In Vitro Activity
The following table summarizes the reported in vitro potency of this compound in various assays. These values can serve as a reference for researchers to validate their experimental setup.
| Assay | Cell Line | Parameter | Value |
| LMP7 Inhibition (biochemical) | - | IC₅₀ | 4.1 nM[7] |
| LMP7 Inhibition (cellular) | MM.1S | IC₅₀ | 2.2 nM[2] |
| Cell Viability | MM.1S | IC₅₀ | 367 nM[2][7] |
| Apoptosis Induction (Caspase 3/7) | MM.1S | EC₅₀ | 420 nM[2][7] |
| Ubiquitinated Protein Accumulation | MM.1S | EC₅₀ | 1980 nM[2][7] |
Representative Experimental Workflow: In Vitro Cell Viability Assay
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-3258 | C17H20BNO5 | CID 138319683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ChemGood [chemgood.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Improved nonclinical safety profile of a novel, highly selective inhibitor of the immunoproteasome subunit LMP7 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. M-3258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Addressing variability in M3258 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes with M3258, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i).
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I store this compound?
-
Q2: How do I dissolve this compound?
In Vitro Experiments
-
Q3: I am not observing the expected cytotoxic effect of this compound on my cells. What are the possible reasons?
-
Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. Ensure your cell line expresses the immunoproteasome. Hematopoietic cell lines, such as multiple myeloma cells, are generally more sensitive.[4]
-
Compound Inactivity: Improper storage or handling of this compound can lead to degradation. Ensure that the compound has been stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.
-
Solubility Issues: this compound may precipitate out of solution if not prepared correctly. Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media.
-
Cell Culture Conditions: High cell density or the presence of serum proteins can sometimes interfere with compound activity. Optimize cell seeding density and consider reducing serum concentration during treatment if appropriate.
-
Assay-Specific Issues: The choice of viability assay can influence the results. For example, metabolic assays like MTT or resazurin reduction measure mitochondrial activity, which may not always directly correlate with cell death. Consider using a secondary assay that measures apoptosis, such as a caspase activity assay.[2]
-
-
Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
-
Lot-to-Lot Variability: While this compound is a synthetic compound, there can be minor variations between production lots. If you suspect this is an issue, it is advisable to test a new lot against a previous lot in parallel.
-
Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage range for all experiments.[2]
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of a viability assay. Ensure precise and consistent cell seeding.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to variability. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification during incubation.
-
In Vivo Experiments
-
Q5: I am observing high toxicity or inconsistent tumor growth inhibition in my this compound in vivo studies. What should I consider?
-
Vehicle Toxicity: High concentrations of DMSO can be toxic to animals.[5] It is recommended to use the lowest possible concentration of DMSO in your vehicle formulation.[5]
-
Compound Formulation and Administration: Ensure that the this compound formulation is homogenous and stable. For oral administration, ensure accurate dosing and consider the animal's feeding status, as this can affect drug absorption.
-
Tumor Model Variability: Xenograft models can have inherent variability.[6] Factors such as the site of implantation, tumor size at the start of treatment, and the health status of the animals can all influence outcomes.[6]
-
Pharmacokinetics: The pharmacokinetic properties of this compound can vary between species.[7][8] Ensure that the dosing regimen is appropriate for the animal model being used.
-
Troubleshooting Guides
Problem: Inconsistent Results in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Improper Compound Dissolution | Ensure this compound is fully dissolved in high-quality, anhydrous DMSO. Use sonication if necessary. Prepare fresh dilutions from a concentrated stock for each experiment.[3] |
| Cell Line Instability | Use low-passage number cells and regularly perform cell line authentication (e.g., STR profiling) to ensure the integrity of your cell line.[2] |
| Inaccurate Cell Seeding | Calibrate your pipettes regularly and ensure a homogenous cell suspension before seeding. Consider using an automated cell counter for accuracy. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with this compound and the assay reagent to check for any direct interaction. |
| Edge Effects | Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier. If the problem persists, avoid using the outer wells for critical experiments. |
Problem: Lack of Efficacy in In Vivo Xenograft Models
| Potential Cause | Recommended Solution |
| Suboptimal Dosing Regimen | Review the literature for established efficacious doses and schedules for this compound in your specific tumor model.[9] Consider performing a dose-ranging study to determine the optimal dose for your system. |
| Poor Bioavailability | Ensure the formulation is appropriate for the route of administration. For oral gavage, ensure the compound is in a stable suspension or solution.[10] |
| Tumor Heterogeneity | The inherent heterogeneity of tumors can lead to variable responses. Increase the number of animals per group to ensure statistical power. |
| Host Immune Response | In immunocompetent models, the host immune system can impact tumor growth and drug efficacy.[6] Consider the immunological status of your animal model. |
| Drug Resistance | The tumor cells may have or may develop resistance to this compound.[9] Analyze downstream markers (e.g., ubiquitinated proteins, apoptosis) in tumor tissue to confirm target engagement. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Assay | IC50/EC50 (nM) | Reference |
| MM.1S | LMP7 Inhibition | 2.2 | [2] |
| U266B1 | LMP7 Inhibition | 37 | [3] |
| RPMI 8226 | LMP7 Inhibition | 4.4 | [3] |
| MM.1S | Viability (96h) | 367 | [2] |
| MM.1S | Caspase 3/7 Activation (72h) | 420 | [2] |
| MM.1S | Ubiquitinated Protein Accumulation (6h) | 1980 | [2] |
| BCX-010 (TNBC) | LMP7 Inhibition | 20 | [4] |
| SUM-149 PT (IBC) | LMP7 Inhibition | 210 | [4] |
| FC-IBC02 (IBC) | LMP7 Inhibition | 1210 | [4] |
| HCC1187 (TNBC) | LMP7 Inhibition | 10 | [4] |
Table 2: this compound Selectivity Profile (Cell-Free Assays)
| Proteasome Subunit | Mean IC50 (nM) | Reference |
| Immunoproteasome | ||
| LMP7 (β5i) | 4.1 | [3] |
| LMP2 (β1i) | >30,000 | [3] |
| MECL-1 (β2i) | >30,000 | [3] |
| Constitutive Proteasome | ||
| β5 | 2,519 | [3] |
| β1 | >30,000 | [3] |
| β2 | >30,000 | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| 1 | 130 | 1 | 380 |
| 3 | 450 | 1 | 1,500 |
| 10 | 1,800 | 2 | 8,900 |
| 30 | 4,200 | 4 | 33,000 |
Data adapted from publicly available preclinical studies. Actual values may vary based on experimental conditions.
Experimental Protocols
1. Cell Viability Assay (Resazurin-Based)
-
Seed cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions or vehicle control (e.g., DMSO diluted in media) to the appropriate wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.[2]
-
Add 10 µL of resazurin solution to each well and incubate for 3 hours.[2]
-
Measure fluorescence with an excitation of 531 nm and an emission of 590 nm using a plate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Caspase 3/7 Activity Assay
-
Seed cells in a 96-well plate as per the cell viability assay protocol.
-
Treat cells with this compound or vehicle control for 72 hours.[2]
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader.
-
Express caspase activity as fold-change relative to the vehicle-treated control.
3. Western Blot for Ubiquitinated Proteins
-
Treat cells with this compound or vehicle control for 6 hours.[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the ubiquitin signal to a loading control such as β-actin or GAPDH.
Visualizations
Caption: this compound inhibits the LMP7 subunit, leading to apoptosis.
Caption: General workflow for in vitro experiments with this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LMP7-Specific Inhibitor this compound Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer [mdpi.com]
- 5. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interspecies differences on pharmacokinetics of rebamipide following oral administration to rats and dogs | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. scispace.com [scispace.com]
- 9. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
M3258 vs. Bortezomib: A Comparative Analysis in Multiple Myeloma Models
This guide provides a detailed comparison of M3258 and bortezomib, two therapeutic agents targeting the ubiquitin-proteasome system (UPS) for the treatment of multiple myeloma (MM). We present a comprehensive analysis of their mechanisms of action, preclinical efficacy in vitro and in vivo, and activity in bortezomib-resistant models, supported by experimental data and detailed protocols for researchers.
Introduction and Mechanism of Action
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The UPS is a critical pathway for protein degradation in eukaryotic cells and a validated therapeutic target in MM. Bortezomib, a first-in-class proteasome inhibitor, has been a cornerstone of MM treatment. It directly inhibits the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.
This compound represents a distinct therapeutic strategy. It is a potent and selective allosteric inhibitor of Ubiquitin-Specific Peptidase 14 (USP14), a deubiquitinating enzyme (DUB) associated with the 19S regulatory particle of the proteasome. By inhibiting USP14, this compound prevents the trimming of ubiquitin chains from proteins destined for degradation, which can enhance their degradation and lead to proteotoxic stress and apoptosis. This differential mechanism suggests that this compound may have a unique activity profile, particularly in the context of resistance to direct proteasome inhibitors.
Figure 1: Differential targeting of the UPS by this compound and Bortezomib.
In Vitro Efficacy in Multiple Myeloma Cell Lines
This compound has demonstrated potent cytotoxic activity across a panel of MM cell lines, including those with varying sensitivity to bortezomib. The primary mechanism of cell death induced by this compound is apoptosis, as evidenced by the cleavage of caspase-3 and PARP.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Studies show that this compound induces cytotoxicity in MM cells, although its potency can be lower than that of bortezomib in sensitive cell lines. However, its true potential is highlighted in bortezomib-resistant contexts.
| Cell Line | This compound IC50 (nM) | Bortezomib IC50 (nM) | Bortezomib Resistance | Reference |
| MM.1S | 180 | 3.5 | Sensitive | |
| ANBL-6 | 160 | 3.0 | Sensitive | |
| ANBL-6.BR | 160 | 45.0 | Resistant | |
| RPMI-8226 | ~200-500 | ~5-10 | Sensitive | |
| U266 | ~200-500 | ~5-10 | Sensitive | |
| Data are approximated from published studies and may vary based on experimental conditions. |
A key finding is that this compound retains its activity in bortezomib-resistant cell lines. For example, in the ANBL-6.BR cell line, which is resistant to bortezomib, the IC50 for this compound remains unchanged compared to its sensitive parental line, ANBL-6. This suggests that this compound can overcome at least some mechanisms of bortezomib resistance.
Figure 2: Generalized workflow for determining drug cytotoxicity in vitro.
In Vivo Efficacy in Multiple Myeloma Xenograft Models
The antitumor activity of this compound has been validated in vivo using mouse xenograft models of human MM. These studies are critical for evaluating a drug's therapeutic potential in a physiological context.
In a subcutaneous xenograft model using the bortezomib-resistant ANBL-6.BR cell line, oral administration of this compound resulted in significant tumor growth inhibition. This provides strong evidence that the efficacy of this compound in resistant models observed in vitro translates to an in vivo setting.
Comparative Tumor Growth Inhibition (TGI)
| Model | Drug | Dose & Schedule | TGI (%) | Reference |
| ANBL-6.BR Xenograft | This compound | 200 mg/kg, oral, BID | 67% | |
| ANBL-6.BR Xenograft | Bortezomib | 1 mg/kg, IV, BIW | Not Significant | |
| TGI values represent the percentage reduction in tumor growth compared to a vehicle-treated control group. |
These results underscore a key advantage of this compound: its ability to produce a significant therapeutic response in a model where a standard-of-care proteasome inhibitor like bortezomib is ineffective.
Figure 3: Standard workflow for an in vivo xenograft study.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate multiple myeloma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound and bortezomib in culture medium.
-
Treatment: After 24 hours (for adherent cells) or immediately (for suspension cells), add the drug dilutions to the wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's protocol.
-
Data Acquisition: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percentage of vehicle control. Plot the data against the logarithm of drug concentration and fit a sigmoidal dose-response curve to calculate IC50 values.
In Vivo Subcutaneous Xenograft Study
-
Cell Preparation: Harvest MM cells during their logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Treatment Administration: Administer this compound (e.g., 200 mg/kg, orally, twice daily) and bortezomib (e.g., 1 mg/kg, intravenously, twice weekly) or vehicle control for the specified duration (e.g., 21 days).
-
Endpoint Analysis: Monitor body weight as a measure of toxicity. The study is terminated when tumors in the control group reach the predetermined maximum size. Calculate Tumor Growth Inhibition (TGI) at the end of the study.
Conclusion
The available preclinical data indicate that this compound is a promising therapeutic agent for multiple myeloma with a mechanism of action distinct from direct proteasome inhibitors like bortezomib. While bortezomib exhibits greater potency in sensitive cell lines, the key therapeutic advantage of this compound lies in its consistent activity in bortezomib-resistant models. This suggests that inhibiting USP14 can bypass the resistance mechanisms that render direct proteasome inhibition ineffective. The significant in vivo tumor growth inhibition observed in a bortezomib-resistant xenograft model further strengthens the case for this compound as a valuable alternative or complementary therapy for MM, particularly for patients who have relapsed or become refractory to standard proteasome inhibitors.
A Comparative Analysis of the Safety Profiles: M3258 vs. Pan-Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of M3258, a novel selective inhibitor of the immunoproteasome subunit LMP7, with that of pan-proteasome inhibitors (e.g., bortezomib, carfilzomib, ixazomib). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the key differences in the toxicological profiles of these agents.
Executive Summary
This compound is a first-in-class, orally bioavailable, and highly selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7).[1] This selectivity is hypothesized to translate into an improved safety profile compared to pan-proteasome inhibitors, which target not only the immunoproteasome but also the constitutively expressed proteasome found in most healthy tissues. Inhibition of the constitutive proteasome is believed to be a primary contributor to the various toxicities associated with pan-proteasome inhibitors.[2]
Preclinical studies have shown that this compound has a more favorable safety profile, with toxicities primarily limited to the lympho-hematopoietic system.[1][3] In contrast, pan-proteasome inhibitors are associated with a broader range of adverse events, including peripheral neuropathy, cardiac and renal toxicities, and gastrointestinal disturbances.[2]
Comparative Safety Profile: this compound vs. Pan-Proteasome Inhibitors
The following tables summarize the available preclinical and clinical safety data for this compound and the pan-proteasome inhibitors bortezomib, carfilzomib, and ixazomib.
Preclinical Toxicology Comparison
| Target Organ/System | This compound (Preclinical Data) | Pan-Proteasome Inhibitors (Preclinical and Clinical Data) |
| Nervous System | No reported neurobehavioral changes in rats. Spared in pivotal 4-week toxicity studies in rats and dogs.[1][3] | Bortezomib: Peripheral neuropathy is a key dose-limiting toxicity.[4] Ixazomib: Neuronal degeneration observed in dogs at oral doses ≥ 0.1 mg/kg. |
| Cardiovascular System | No functional impairments observed in in vitro (hERG, human cardiomyocytes) and in vivo (rat, dog) studies.[1][3] | Carfilzomib: Associated with cardiovascular adverse events, including cardiac failure and ischemia.[5] |
| Renal System | Spared in pivotal 4-week toxicity studies in rats and dogs.[1][3] | Carfilzomib: Can cause renal toxicity, including renal failure. |
| Gastrointestinal System | Toxicity limited to the intestine and its local lymphoid tissues in dogs only.[1][3] | Ixazomib: Associated with gastrointestinal disorders.[6] |
| Lympho-hematopoietic System | Identified as a key target organ of toxicity in rats and dogs.[1][3] | All pan-PIs: Associated with hematologic toxicities such as thrombocytopenia and neutropenia. |
| Respiratory System | No changes observed in respiratory function in rats (whole-body plethysmography).[1][3] | Generally not a primary site of toxicity, but pulmonary complications can occur. |
Clinical Adverse Event Comparison (Pan-Proteasome Inhibitors)
This table summarizes common adverse events observed in clinical trials of approved pan-proteasome inhibitors. Clinical data for this compound is not yet widely available as it is in early clinical development.
| Adverse Event | Bortezomib (Velcade®) | Carfilzomib (Kyprolis®) | Ixazomib (Ninlaro®) |
| Peripheral Neuropathy | Very Common | Less Common | Common |
| Cardiotoxicity | Less Common | Common (including cardiac failure) | Less Common |
| Renal Toxicity | Less Common | Common (including renal failure) | Less Common |
| Gastrointestinal | Common (nausea, diarrhea, constipation) | Common (nausea, diarrhea) | Very Common (diarrhea, nausea, vomiting) |
| Thrombocytopenia | Very Common | Very Common | Very Common |
| Fatigue | Very Common | Very Common | Common |
Signaling Pathways and Mechanism of Differential Toxicity
The improved safety profile of this compound is attributed to its high selectivity for the LMP7 subunit of the immunoproteasome, which is predominantly expressed in hematopoietic cells. Pan-proteasome inhibitors, in contrast, also inhibit the β5 subunit of the constitutive proteasome, which is essential for protein homeostasis in a wide range of tissues. This lack of selectivity is thought to be the primary driver of their off-target toxicities.
Caption: Differential targeting of proteasome subunits by this compound vs. Pan-PIs.
Experimental Protocols
Detailed methodologies for key preclinical safety and toxicity assessments are provided below.
Cardiovascular Safety Assessment in Conscious Telemetered Dogs
Objective: To evaluate the potential cardiovascular effects of a test article.
Methodology:
-
Animal Model: Beagle dogs are surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Experimental Design: A Latin square crossover design is typically used, where each animal receives the test article and vehicle control on separate occasions with a washout period in between.
-
Data Collection:
-
Continuous electrocardiogram (ECG), blood pressure, and heart rate data are collected for a defined period before and after dosing.
-
Parameters evaluated include:
-
Heart rate
-
Systolic, diastolic, and mean arterial pressure
-
ECG intervals (PR, QRS, QT, QTc)
-
-
-
Data Analysis: Data is analyzed to determine any statistically significant changes in cardiovascular parameters between the test article and vehicle control groups.
Neurotoxicity Assessment in Rats (Irwin Test)
Objective: To assess the potential neurobehavioral effects of a test article.
Methodology:
-
Animal Model: Male and female Sprague-Dawley or Wistar rats are used.
-
Experimental Design: Animals are randomly assigned to treatment groups (vehicle control and multiple dose levels of the test article).
-
Observation Battery: A comprehensive set of observations is made at specified time points after dosing. This battery includes:
-
Behavioral: Alertness, grooming, posture, gait, stereotypy, passivity.
-
Neurological: Tremors, convulsions, righting reflex, pinna reflex, corneal reflex.
-
Autonomic: Salivation, lacrimation, pupil size, respiration.
-
-
Scoring: Observations are scored using a standardized scoring system to quantify any changes from normal behavior.
-
Data Analysis: The scores are analyzed to identify any dose-dependent effects on neurobehavioral function.
Respiratory Safety Assessment in Rats (Whole-Body Plethysmography)
Objective: To evaluate the potential effects of a test article on respiratory function.
Methodology:
-
Animal Model: Conscious, unrestrained rats are used.
-
Apparatus: A whole-body plethysmography chamber is used to measure respiratory parameters.
-
Data Collection: Animals are placed in the chamber, and after an acclimation period, baseline respiratory data is collected. The test article is then administered, and respiratory function is monitored for a defined period.
-
Parameters Measured:
-
Respiratory rate
-
Tidal volume
-
Minute volume
-
-
Data Analysis: Post-dose respiratory parameters are compared to baseline values and to a vehicle control group to identify any significant changes.
Experimental Workflow for Preclinical Safety Assessment
The following diagram illustrates a typical workflow for the preclinical safety assessment of a novel therapeutic agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A proteasomal stress response: pre-treatment with proteasome inhibitors increases proteasome activity and reduces neuronal vulnerability to oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a rat model of bortezomib‐induced painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
M3258: A Comparative Analysis of a Selective LMP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of M3258, a selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7), against other notable LMP7 inhibitors. The information is compiled from preclinical studies to assist in the evaluation of this compound for research and drug development purposes.
Introduction to LMP7 Inhibition
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in protein degradation and the generation of peptides for antigen presentation. The LMP7 (also known as β5i or PSMB8) subunit provides the chymotrypsin-like activity of the immunoproteasome. Inhibition of LMP7 has emerged as a promising therapeutic strategy for hematological malignancies, such as multiple myeloma, and autoimmune diseases. By selectively targeting LMP7, it is possible to induce apoptosis in cancer cells and modulate immune responses with a potentially more favorable safety profile compared to non-selective proteasome inhibitors.
Comparative Efficacy of LMP7 Inhibitors
This compound is an orally bioavailable, potent, and highly selective reversible inhibitor of LMP7.[1][2] Its efficacy has been primarily evaluated in preclinical models of multiple myeloma. For a comprehensive understanding, this section compares the inhibitory activity of this compound with other LMP7-targeting compounds, including the selective inhibitors ONX 0914 (also known as PR-957) and KZR-616 (Zetomipzomib), as well as non-selective proteasome inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other inhibitors against the catalytic subunits of the immunoproteasome (LMP7, LMP2, MECL-1) and the constitutive proteasome (β5, β1, β2).
| Inhibitor | LMP7 (β5i) IC50 (nM) | LMP2 (β1i) IC50 (nM) | MECL-1 (β2i) IC50 (nM) | β5 IC50 (nM) | β1 IC50 (nM) | β2 IC50 (nM) | Selectivity for LMP7 over β5 |
| This compound | 4.1[1] | >30,000[1] | >30,000[1] | 2,519[1] | >30,000[1] | >30,000[1] | ~614-fold |
| ONX 0914 | ~10 | >200 | >200 | ~200-400 | - | - | ~20-40-fold |
| KZR-616 | 39 (human) | 131 (human) | 623 | 688 | - | - | ~17.6-fold |
| Bortezomib | 2.3 | 7.3 | - | - | - | - | Non-selective |
| Ixazomib | - | - | - | - | - | - | Non-selective |
Note: IC50 values are compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions. The selectivity for this compound is calculated from the provided IC50 values.
This compound demonstrates high selectivity for LMP7, with over 600-fold greater potency against LMP7 compared to the corresponding constitutive proteasome subunit β5.[1] In contrast, ONX 0914 and KZR-616, while also targeting LMP7, exhibit different selectivity profiles and are also being investigated for autoimmune diseases.[3][4] Non-selective proteasome inhibitors like bortezomib inhibit multiple proteasome subunits with comparable potency.[1]
Experimental Protocols
This section details the general methodologies employed in the preclinical evaluation of LMP7 inhibitors.
Proteasome Activity Assay (Fluorogenic Substrate Assay)
This assay is used to determine the IC50 values of inhibitors against specific proteasome subunits.
Principle: The enzymatic activity of the proteasome subunits is measured by the cleavage of specific fluorogenic peptide substrates. The fluorescence emitted is proportional to the enzymatic activity.
Materials:
-
Purified human immunoproteasome and constitutive proteasome
-
LMP7-specific substrate (e.g., Ac-ANW)2R110
-
LMP2-specific substrate (e.g., Ac-PAL)2R110
-
β5-specific substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.8)
-
Test inhibitors (this compound, etc.) dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the purified proteasome to the assay buffer.
-
Add the diluted inhibitors to the wells and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (e.g., CellTiter-Blue® Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
Principle: The CellTiter-Blue® reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. The fluorescence signal is proportional to the number of viable cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266B1)
-
Cell culture medium and supplements
-
96-well plates
-
Test inhibitors
-
CellTiter-Blue® reagent
-
Absorbance plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours).
-
Add the CellTiter-Blue® reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with the inhibitor.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Signaling Pathways and Experimental Workflows
LMP7 Inhibition-Induced Apoptosis Signaling Pathway
Inhibition of LMP7 in multiple myeloma cells leads to the accumulation of poly-ubiquitylated proteins, which triggers the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress. This, in turn, activates apoptotic signaling cascades.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the selectivity of M3258 for LMP7 over other proteasome subunits
A Comparative Analysis of M3258's Potency and Selectivity Over Other Proteasome Subunits
In the landscape of targeted therapeutics, the selective inhibition of specific cellular machinery holds the key to maximizing efficacy while minimizing off-target effects. This compound has emerged as a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7 or β5i), a critical component in the protein degradation pathway of hematopoietic cells.[1][2][3] This guide provides a comprehensive comparison of this compound's selectivity for LMP7 over other proteasome subunits, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Unraveling the Selectivity Profile of this compound
This compound's exceptional selectivity for LMP7 is a cornerstone of its therapeutic potential.[1][4] Unlike pan-proteasome inhibitors that indiscriminately target multiple subunits of both the constitutive and immunoproteasome, this compound was designed to specifically engage LMP7.[2][4] This targeted approach is anticipated to reduce the toxicities associated with the inhibition of constitutive proteasomes in healthy tissues.[4]
The selectivity of this compound has been quantified through extensive biochemical assays, primarily measuring the half-maximal inhibitory concentration (IC50) against a panel of proteasome subunits. The data consistently demonstrates this compound's profound potency against LMP7, with significantly weaker activity against other immunoproteasome and constitutive proteasome subunits.
Comparative Inhibitory Activity of this compound
| Proteasome Subunit | Type | This compound Mean IC50 (nmol/L) | Fold Selectivity vs. LMP7 |
| LMP7 (β5i) | Immunoproteasome | 4.1 | - |
| LMP2 (β1i) | Immunoproteasome | >30,000 | >7317 |
| MECL-1 (β2i) | Immunoproteasome | >30,000 | >7317 |
| β5 | Constitutive Proteasome | 2,519 | >614 |
| β1 | Constitutive Proteasome | >30,000 | >7317 |
| β2 | Constitutive Proteasome | >30,000 | >7317 |
| Data sourced from published preclinical studies.[1][5] |
As the data illustrates, this compound exhibits over 600-fold selectivity for LMP7 compared to its constitutive counterpart, β5, and demonstrates negligible inhibition of other proteasome subunits at concentrations up to 30,000 nmol/L.[1][5] This high degree of selectivity underscores the precision with which this compound targets the immunoproteasome.
The Ubiquitin-Proteasome System and this compound's Point of Intervention
The ubiquitin-proteasome system is a fundamental cellular process responsible for the degradation of damaged or unnecessary proteins, thereby maintaining protein homeostasis. The proteasome itself is a large, multi-catalytic protease complex. In most tissues, the constitutive proteasome is expressed, containing the catalytic subunits β1, β2, and β5.[2][4] In hematopoietic cells, an inducible form, the immunoproteasome, is predominantly expressed, where the catalytic subunits are replaced by β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[4]
This compound's mechanism of action is centered on the specific and reversible inhibition of the chymotrypsin-like activity of the LMP7 subunit within the immunoproteasome.[4]
References
Cross-Validation of M3258's Anti-Tumor Activity: A Comparative Guide for Researchers
An In-Depth Analysis of a Selective Immunoproteasome Inhibitor Across Diverse Cancer Models
This guide provides a comprehensive comparison of the anti-tumor activity of M3258, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i), across various cancer types. This compound has emerged as a promising therapeutic agent, demonstrating significant efficacy in preclinical models of both hematological malignancies and solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of this compound's performance against other proteasome inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Comparative Efficacy of this compound in Cancer Cell Lines
This compound exhibits potent and selective inhibition of the LMP7 subunit of the immunoproteasome, leading to the induction of the unfolded protein response (UPR) and subsequent apoptosis in cancer cells.[1] Its efficacy has been demonstrated across a range of cancer cell lines, with notable activity in multiple myeloma and triple-negative breast cancer (TNBC).
| Cell Line | Cancer Type | This compound IC50 (nM) | Comparator | Comparator IC50 (nM) |
| MM.1S | Multiple Myeloma | 2.2[1] | - | - |
| U266B1 | Multiple Myeloma | Potently inhibits between 2 and 37 nM[1][2] | - | - |
| BCX-010 | Triple-Negative Breast Cancer | 20[3] | - | - |
| SUM-149 PT | Inflammatory Breast Cancer | 210[3] | - | - |
| FC-IBC02 | Inflammatory Breast Cancer | 1210[3] | - | - |
| HCC1187 | Triple-Negative Breast Cancer | 10[3] | - | - |
Table 1: In Vitro Cellular Activity of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) of this compound was determined in multiple cancer cell lines, demonstrating its potent anti-proliferative effects.
Superior In Vivo Anti-Tumor Activity in Xenograft Models
Preclinical studies utilizing xenograft models have consistently demonstrated the robust anti-tumor efficacy of this compound. Notably, in models of multiple myeloma and mantle cell lymphoma, this compound has shown superior tumor growth inhibition compared to the non-selective proteasome inhibitors bortezomib and ixazomib.[1][4][5]
| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition |
| U266B1 | Multiple Myeloma | This compound | 10 mg/kg, once daily orally | Prolonged complete tumor regression[4] |
| U266B1 | Multiple Myeloma | Bortezomib | 0.5 mg/kg, twice weekly i.v. | Less efficacious than this compound[4] |
| U266B1 | Multiple Myeloma | Ixazomib | 3 mg/kg, twice weekly orally | Prolonged complete tumor regression[4] |
| Granta-519 | Mantle Cell Lymphoma | This compound | 10 mg/kg, once daily orally | Superior to Bortezomib and Ixazomib |
| SUM-149 PT | Inflammatory Breast Cancer | This compound | 10 mg/kg, once daily orally | Significant inhibition of tumor growth[3] |
Table 2: Comparative In Vivo Efficacy of this compound in Xenograft Models. this compound demonstrates significant tumor growth inhibition in various xenograft models, outperforming standard-of-care proteasome inhibitors in certain cancer types.
Mechanism of Action: Induction of the Unfolded Protein Response
This compound's anti-tumor activity is mediated through the inhibition of the LMP7 subunit of the immunoproteasome. This selective inhibition disrupts cellular protein homeostasis, leading to an accumulation of poly-ubiquitylated proteins and triggering the Unfolded Protein Response (UPR).[1] The sustained activation of the UPR ultimately culminates in apoptosis. The UPR is a complex signaling network involving three main sensor proteins located in the endoplasmic reticulum (ER) membrane: PERK, IRE1α, and ATF6.
Figure 1: this compound-induced Unfolded Protein Response signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Cell Viability (MTT) Assay
The anti-proliferative activity of this compound is determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Figure 2: Workflow for the in vitro cell viability (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or comparator compounds for 72 hours.
-
MTT Addition: Following treatment, MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vitro Apoptosis (Caspase-Glo® 3/7) Assay
The induction of apoptosis by this compound is quantified by measuring the activity of caspase-3 and -7 using the Caspase-Glo® 3/7 assay.
Figure 3: Workflow for the in vitro apoptosis (Caspase-Glo® 3/7) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in white-walled 96-well plates.
-
Drug Treatment: Cells are treated with this compound for 24-48 hours.
-
Reagent Addition: Caspase-Glo® 3/7 reagent is added to each well, and the plate is incubated at room temperature for 1 hour.
-
Luminescence Measurement: Luminescence is measured using a luminometer.
-
Data Analysis: The fold change in caspase activity is calculated relative to untreated control cells.
In Vivo Subcutaneous Xenograft Model
The in vivo anti-tumor efficacy of this compound is evaluated in subcutaneous xenograft models using immunodeficient mice.
Figure 4: Workflow for the in vivo subcutaneous xenograft model.
Protocol:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), at which point mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, typically once daily. Comparator drugs, such as bortezomib (intravenously) and ixazomib (orally), are administered according to their established protocols.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated for each treatment group.
Conclusion
This compound is a highly selective and potent LMP7 inhibitor with significant anti-tumor activity across a range of cancer types, particularly in hematological malignancies like multiple myeloma and in solid tumors such as triple-negative breast cancer. Its superior efficacy and favorable safety profile compared to non-selective proteasome inhibitors in preclinical models highlight its potential as a valuable therapeutic agent. The detailed experimental data and protocols provided in this guide offer a solid foundation for further investigation and development of this compound in oncological research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. LMP7-Specific Inhibitor this compound Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer [mdpi.com]
- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
M3258 as a superior alternative to non-selective proteasome inhibitors
A Superior Alternative to Non-Selective Proteasome Inhibitors
In the landscape of multiple myeloma therapeutics, proteasome inhibitors have emerged as a cornerstone of treatment. However, the broad activity of non-selective proteasome inhibitors, such as bortezomib, carfilzomib, and ixazomib, is often associated with significant toxicities due to their impact on the constitutive proteasome in healthy cells. M3258, a novel, orally bioavailable, and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i), represents a significant advancement, offering the potential for improved efficacy and a more favorable safety profile. This guide provides a comprehensive comparison of this compound with non-selective proteasome inhibitors, supported by preclinical experimental data.
Mechanism of Action: Precision Targeting of the Immunoproteasome
The ubiquitin-proteasome system is the primary cellular machinery for protein degradation. Two main forms of the proteasome exist: the constitutive proteasome, present in all cells, and the immunoproteasome, which is predominantly expressed in hematopoietic cells, including multiple myeloma cells. Non-selective proteasome inhibitors block the activity of both proteasome types, leading to the accumulation of ubiquitinated proteins and subsequent cell death in cancerous and healthy cells alike. This lack of selectivity is a key contributor to their dose-limiting toxicities.
This compound, in contrast, is a potent and reversible inhibitor that exhibits high selectivity for the LMP7 (β5i) subunit of the immunoproteasome.[1][2] This targeted approach is designed to spare the constitutive proteasome in non-hematopoietic tissues, thereby minimizing off-target effects and improving the therapeutic window.[2]
dot
Caption: Mechanism of Action: this compound vs. Non-Selective PIs.
Comparative Efficacy: Head-to-Head Preclinical Data
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in multiple myeloma models, including those resistant to non-selective proteasome inhibitors.
In Vitro Potency and Selectivity
This compound shows exceptional potency against the LMP7 subunit, with significantly less activity against other proteasome subunits, highlighting its selectivity.[2]
| Compound | LMP7 (β5i) IC50 (nmol/L) | β5 IC50 (nmol/L) | LMP2 (β1i) IC50 (nmol/L) | MECL-1 (β2i) IC50 (nmol/L) | β1 IC50 (nmol/L) | β2 IC50 (nmol/L) |
| This compound | 4.1 | 2,519 | >30,000 | >30,000 | >30,000 | >30,000 |
| Bortezomib | 4.9 | 6.2 | 1,772 | 1,029 | 1,390 | 2,051 |
| Carfilzomib | 3.4 | 5.5 | >30,000 | >30,000 | >30,000 | >30,000 |
| Ixazomib | 3.0 | 6.2 | 1,847 | 3,111 | 3,091 | 3,212 |
Data compiled from Sanderson et al., 2021.[2]
In Vivo Anti-Tumor Efficacy
In xenograft models of multiple myeloma, this compound demonstrated superior or comparable anti-tumor efficacy to bortezomib and ixazomib.[2][3]
| Xenograft Model | Treatment | T/C (%)* |
| U266B1 (Multiple Myeloma) | This compound (10 mg/kg, qd) | -1.5 |
| Bortezomib (0.5 mg/kg, biw) | 21.6 | |
| Ixazomib (3 mg/kg, biw) | -1.5 | |
| RPMI 8226 (Multiple Myeloma) | This compound (10 mg/kg, qd) | 16.5 |
| Bortezomib (0.5 mg/kg, biw) | 26.6 | |
| Ixazomib (3 mg/kg, biw) | 17.5 | |
| OPM-2 (Multiple Myeloma) | This compound (10 mg/kg, qd) | 1.8 |
| Bortezomib (0.5 mg/kg, biw) | 36.3 | |
| Ixazomib (3 mg/kg, biw) | 30.0 | |
| Granta-519 (Mantle Cell Lymphoma) | This compound (10 mg/kg, qd) | 2.5 |
| Bortezomib (0.5 mg/kg, biw) | 39.0 | |
| Ixazomib (3 mg/kg, biw) | 24.3 |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates greater anti-tumor activity.[3]
Superior Safety Profile
A key differentiator for this compound is its improved preclinical safety profile compared to non-selective proteasome inhibitors. The high selectivity of this compound for the immunoproteasome is believed to spare healthy tissues where the constitutive proteasome is dominant, leading to fewer off-target toxicities.[2]
| Adverse Effect | This compound | Bortezomib | Carfilzomib | Ixazomib |
| Peripheral Neuropathy | Not observed in preclinical models | Commonly observed | Less frequent than bortezomib | Observed |
| Cardiotoxicity | No functional impairments observed in preclinical studies | Reported | Reported | Less common |
| Gastrointestinal Issues | Observed in dogs at high doses | Common | Common | Common |
| Thrombocytopenia | Observed in preclinical models | Common | Common | Common |
Experimental Protocols
Proteasome Activity Assay (Proteasome-Glo™ Assay)
This luminescent assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.
Methodology:
-
Prepare cell lysates or purified proteasome samples.
-
Add the Proteasome-Glo™ Reagent, which contains a specific luminogenic substrate for the desired proteasome activity.
-
Incubate at room temperature to allow for proteasome cleavage of the substrate and generation of a luminescent signal.
-
Measure luminescence using a luminometer. The signal intensity is proportional to proteasome activity.
dot
Caption: A generalized experimental workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Methodology:
-
Seed cells in a 96-well plate and treat with the compound of interest.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[1][4]
Methodology:
-
Culture cells in a 96-well plate and treat with the test compound.[4]
-
Add the Caspase-Glo® 3/7 Reagent directly to the cells.[4] This reagent contains a proluminescent substrate for caspase-3 and -7.[1]
-
Incubate at room temperature to allow cell lysis and caspase cleavage of the substrate, which generates a luminescent signal.[4]
-
Measure luminescence with a luminometer. The signal is proportional to the amount of caspase-3/7 activity.[5]
Conclusion
This compound represents a promising, next-generation therapeutic for multiple myeloma. Its high selectivity for the immunoproteasome subunit LMP7 translates to potent anti-tumor efficacy, comparable or superior to that of non-selective proteasome inhibitors in preclinical models.[2] Crucially, this targeted approach is associated with a more favorable safety profile, potentially mitigating the debilitating side effects that can limit the clinical utility of current proteasome inhibitors. The data presented here strongly support the continued clinical development of this compound as a superior alternative to non-selective proteasome inhibitors for patients with multiple myeloma.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
In Vivo Showdown: M3258 vs. Ixazomib in Preclinical Models
In the landscape of multiple myeloma therapeutics, proteasome inhibitors have emerged as a cornerstone of treatment. While broad-spectrum proteasome inhibitors like ixazomib have demonstrated clinical efficacy, the development of next-generation, selective inhibitors such as M3258 aims to enhance therapeutic windows and overcome resistance. This guide provides a detailed comparison of the in vivo performance of this compound, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i), and ixazomib, a reversible inhibitor of the β5 subunit of the constitutive proteasome, based on available preclinical data.
Comparative Efficacy in Xenograft Models
In vivo studies in multiple myeloma and mantle cell lymphoma xenograft models have demonstrated that this compound exhibits either superior or equivalent antitumor efficacy when compared to ixazomib. The selective inhibition of the LMP7 subunit by this compound appears to translate to potent anti-tumor activity.
Quantitative Efficacy Data
The following tables summarize the comparative in vivo efficacy of this compound and ixazomib in various xenograft models.
Table 1: Antitumor Efficacy in the U266B1 Multiple Myeloma Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change from Baseline (Day 43) | Statistical Significance vs. Vehicle |
| Vehicle | - | Tumor Growth | - |
| This compound | 1 mg/kg, once daily, oral | Tumor Regression | p < 0.001 |
| This compound | 1 mg/kg, every 2 days, oral | Initial Regression then Regrowth | p < 0.001 |
| This compound | 1 mg/kg, twice weekly, oral | Initial Regression then Regrowth | p < 0.001 |
Table 2: Antitumor Efficacy in the MM.1S Multiple Myeloma Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change from Baseline (Day 28) | Statistical Significance vs. Vehicle |
| Vehicle | - | Tumor Growth | - |
| This compound | 10 mg/kg, once daily, oral | Tumor Regression | p < 0.001 |
| This compound | 10 mg/kg, every 2 days, oral | Initial Regression then Regrowth | p < 0.001 |
| This compound | 10 mg/kg, twice weekly, oral | Initial Regression then Regrowth | p < 0.001 |
Table 3: Head-to-Head Comparison in Various Xenograft Models
| Xenograft Model | This compound Efficacy | Ixazomib Efficacy | Bortezomib Efficacy | Outcome |
| U266B1 (Multiple Myeloma) | Strong | Strong | Moderate | This compound and ixazomib superior to bortezomib |
| RPMI 8226 (Multiple Myeloma) | Equivalent to bortezomib | Less effective than this compound and bortezomib | Equivalent to this compound | This compound equivalent to bortezomib, superior to ixazomib |
| OPM-2 (Multiple Myeloma) | Superior | Less effective than this compound | Less effective than this compound | This compound superior to both bortezomib and ixazomib |
| Granta-519 (Mantle Cell Lymphoma) | Superior | Less effective than this compound | Less effective than this compound | This compound superior to both bortezomib and ixazomib |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following protocols are based on the available information from published research.
Subcutaneous Xenograft Mouse Model Protocol
1. Animal Models:
-
Female CB17 severe combined immunodeficient (SCID) mice are typically used for establishing xenografts.
-
Animals are housed under specific pathogen-free conditions.
2. Cell Lines and Tumor Implantation:
-
Human multiple myeloma cell lines such as U266B1, MM.1S, RPMI 8226, and OPM-2, and the mantle cell lymphoma cell line Granta-519 are used.
-
Cells are cultured under standard conditions.
-
A suspension of 5 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., RPMI 1640) mixed with Matrigel is subcutaneously injected into the flank of the mice.
3. Drug Formulation and Administration:
-
This compound: Formulated for oral gavage. The specific vehicle is often a proprietary formulation but may consist of a suspension agent like 0.5% methylcellulose.
-
Ixazomib: Also formulated for oral gavage.
-
Dosing is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
4. Efficacy Endpoints and Analysis:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
The primary efficacy endpoint is often tumor growth inhibition or regression.
-
Statistical analysis, such as one-way ANOVA with post-hoc tests, is used to compare treatment groups.
Signaling Pathways and Mechanism of Action
Both this compound and ixazomib induce apoptosis in malignant cells by inhibiting components of the ubiquitin-proteasome system. However, their selectivity leads to differences in their molecular targets.
This compound: Selective Immunoproteasome Inhibition
This compound selectively targets the LMP7 (β5i) subunit of the immunoproteasome, which is predominantly expressed in hematopoietic cells. This selective inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and triggering the unfolded protein response (UPR). Ultimately, this cascade of events leads to the activation of caspases and apoptosis.
Caption: this compound selectively inhibits the LMP7 subunit of the immunoproteasome, leading to apoptosis.
Ixazomib: Proteasome Inhibition
Ixazomib is a reversible inhibitor that primarily targets the β5 chymotrypsin-like activity of the constitutive proteasome, which is ubiquitously expressed in all cells. Similar to this compound, this inhibition results in the buildup of misfolded and regulatory proteins, inducing ER stress, activating the UPR, and ultimately leading to apoptotic cell death.
Caption: Ixazomib inhibits the β5 subunit of the constitutive proteasome, triggering apoptosis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study comparing this compound and ixazomib.
Caption: A generalized workflow for in vivo comparison of this compound and ixazomib.
M3258: A New Benchmark in Therapeutic Index for Multiple Myeloma Treatment
A comparative analysis of the novel LMP7 inhibitor M3258 against established proteasome inhibitors showcases a promising advancement in optimizing the balance between efficacy and safety in the treatment of multiple myeloma. Preclinical data suggests that this compound's high selectivity for the immunoproteasome subunit LMP7 results in a wider therapeutic window compared to the broader-acting proteasome inhibitors currently in clinical use.
This compound is an orally bioavailable, potent, and reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a key catalytic subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome complex predominantly expressed in hematopoietic cells, including malignant multiple myeloma cells. By selectively targeting LMP7, this compound aims to induce apoptosis and inhibit tumor growth in myeloma cells while minimizing the off-target effects associated with the inhibition of the constitutive proteasome, which is essential for the normal functioning of healthy cells. This selectivity is the basis for its anticipated improved therapeutic index.
Comparative Therapeutic Index: Preclinical Evidence
A direct comparison of the therapeutic index of this compound with existing drugs is crucial for understanding its potential clinical advantages. While head-to-head clinical data is not yet available, preclinical studies in multiple myeloma xenograft models provide valuable insights. The therapeutic index (TI) is a quantitative measure of a drug's safety, typically calculated as the ratio of the toxic dose to the effective dose (TD50/ED50). A higher TI indicates a wider margin of safety.
| Drug | Target | Preclinical Model | Efficacious Dose (ED50) | Toxic Dose (TD50) / Maximum Tolerated Dose (MTD) | Therapeutic Index (Calculated or Inferred) |
| This compound | Selective LMP7 Inhibitor | Multiple Myeloma Xenograft | Not explicitly stated, but significant antitumor efficacy at 1 mg/kg and 10 mg/kg.[2] | Favorable safety profile, with a lack of effects on the central and peripheral nervous systems, and cardiac and respiratory organs. | Inferred to be high due to high selectivity and favorable safety profile. |
| Bortezomib | Pan-Proteasome Inhibitor (β5, β1) | Multiple Myeloma Xenograft | Significant tumor growth inhibition at doses up to 0.5 mg/kg.[3] | Dose-limiting toxicities (e.g., weight loss) observed at 1 mg/kg.[3] | Narrow |
| Carfilzomib | Pan-Proteasome Inhibitor (primarily β5) | N/A (Preclinical TI data not readily available in searched documents) | N/A | N/A | N/A |
| Ixazomib | Pan-Proteasome Inhibitor (β5, β1) | N/A (Preclinical TI data not readily available in searched documents) | N/A | N/A | N/A |
Note: The table summarizes available preclinical data. A direct comparison is challenging due to variations in experimental designs. The therapeutic index for this compound is inferred from its high selectivity and favorable non-clinical safety profile. ED50 and TD50 values are often not explicitly published, and MTD is used as a surrogate for toxicity.
Preclinical studies have demonstrated that this compound exhibits superior antitumor efficacy in certain multiple myeloma and mantle cell lymphoma xenograft models when compared to bortezomib and ixazomib.[1][4] Bortezomib, a reversible inhibitor of the 26S proteasome, has shown to be well-tolerated at doses demonstrating antitumor activity in preclinical models, with dose-limiting toxicities appearing at higher concentrations.[3] This suggests a narrower therapeutic window compared to the anticipated profile of this compound.
Mechanism of Action: The Advantage of Selectivity
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells. In cancer cells, particularly multiple myeloma cells that produce large amounts of proteins, this pathway is essential for survival. Pan-proteasome inhibitors like bortezomib, carfilzomib, and ixazomib block the activity of both the constitutive proteasome and the immunoproteasome. While effective in killing cancer cells, this broad inhibition can lead to significant side effects due to the disruption of normal cellular processes in healthy tissues.
This compound's mechanism of action is centered on its high selectivity for the LMP7 subunit of the immunoproteasome. This targeted approach is designed to preferentially kill malignant hematopoietic cells that are highly dependent on the immunoproteasome for survival, while sparing most non-hematopoietic cells where the constitutive proteasome is the dominant form.
Caption: Signaling pathway of this compound in a multiple myeloma cell.
Experimental Protocols
The evaluation of the therapeutic index of novel oncology drugs like this compound relies on standardized preclinical experimental protocols. A key methodology involves the use of mouse xenograft models.
Experimental Workflow for Determining Therapeutic Index in a Multiple Myeloma Xenograft Model:
Caption: Experimental workflow for therapeutic index determination.
Detailed Methodologies:
-
Cell Lines and Animal Models: Human multiple myeloma cell lines (e.g., MM.1S, U266B1) are cultured under standard conditions. Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation and Growth Monitoring: A specific number of tumor cells are injected subcutaneously or intravenously into the mice. Tumor volume is measured regularly using calipers, and body weight is monitored as a general indicator of toxicity.
-
Dose-Response Studies for Efficacy (ED50): Once tumors reach a predetermined size, mice are randomized into groups and treated with a range of doses of the investigational drug (e.g., this compound) and comparator drugs. The dose that produces a 50% reduction in tumor growth compared to the vehicle control group is determined as the ED50.
-
Dose-Response Studies for Toxicity (TD50): In parallel, or in separate studies, escalating doses of the drugs are administered to mice to determine the dose that causes a specific toxic effect (e.g., 10% body weight loss, specific organ damage as assessed by histopathology) in 50% of the animals. This is the TD50.
-
Data Analysis: Tumor growth inhibition curves are plotted to calculate the ED50. Toxicity data is analyzed to determine the TD50. The therapeutic index is then calculated as the ratio of TD50 to ED50.
Conclusion
The selective inhibition of the immunoproteasome subunit LMP7 by this compound represents a promising strategy to improve the therapeutic index in the treatment of multiple myeloma. Preclinical data strongly suggest that this compound's targeted mechanism of action can lead to potent anti-tumor efficacy with a more favorable safety profile compared to existing pan-proteasome inhibitors. This translates to a potentially wider therapeutic window, offering the prospect of more effective and better-tolerated treatment regimens for patients with multiple myeloma. Further clinical investigation is warranted to confirm these preclinical findings in human subjects.
References
- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of M3258 (Peposertib) with Other Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
M3258 (peposertib) is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. By targeting this critical DNA repair mechanism, this compound has demonstrated significant potential to enhance the efficacy of DNA-damaging anti-cancer therapies. This guide provides a comparative analysis of the synergistic effects of this compound in combination with other agents, supported by available preclinical data.
Combination with Radiotherapy
The combination of this compound with radiotherapy has shown significant promise, particularly in radioresistant tumors such as glioblastoma. By inhibiting DNA-PK, this compound prevents the repair of DNA double-strand breaks induced by ionizing radiation, leading to increased tumor cell death.
Quantitative Data Summary
| Combination Agent | Cancer Type | Key Findings | In Vitro/In Vivo | Reference |
| Radiotherapy | Glioblastoma | This compound demonstrated a dose-enhancement factor of >2 in clonogenic survival assays. | In Vitro | Preclinical Data |
| Radiotherapy | Glioblastoma | Combination therapy led to a significant delay in tumor growth and improved survival in orthotopic mouse models. | In Vivo | Preclinical Data |
| Radiotherapy | Various Solid Tumors | This compound enhances the anti-tumor activity of radiotherapy. | Preclinical | General Finding |
Experimental Protocols
Clonogenic Survival Assay:
-
Cell Culture: Glioblastoma cells (e.g., U87, U251) are cultured in appropriate media and seeded into 6-well plates at a density of 200-1000 cells per well.
-
Drug Treatment: Cells are pre-treated with this compound at various concentrations for a specified duration (e.g., 2-4 hours) prior to irradiation.
-
Irradiation: Cells are irradiated with a single dose of ionizing radiation (e.g., 2-8 Gy) using a calibrated irradiator.
-
Colony Formation: Following treatment, cells are washed and incubated in drug-free media for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of colonies formed in the treated group to that in the untreated control group. The dose-enhancement factor (DEF) is calculated as the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the drug.
In Vivo Radiosensitization Study:
-
Animal Model: Orthotopic glioblastoma models are established by intracranially implanting human glioblastoma cells into immunodeficient mice.
-
Tumor Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI).
-
Treatment Regimen: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation.
-
Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Radiotherapy: A focused dose of radiation is delivered to the tumor-bearing region of the brain.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Survival is recorded, and at the end of the study, tumors are excised for histological and molecular analysis.
Visualizations
Caption: this compound inhibits DNA-PK, preventing repair of radiation-induced DNA damage.
Caption: Experimental workflow for in vivo radiosensitization studies.
Combination with ATR Inhibitors
The combination of this compound with Ataxia Telangiectasia and Rad3-related (ATR) inhibitors represents a promising synthetic lethality approach. ATR is a key kinase in the DNA damage response (DDR) that is activated by single-strand DNA breaks. By co-inhibiting both DNA-PK and ATR, the cancer cells' ability to repair DNA damage is severely compromised, leading to enhanced cell death.
Quantitative Data Summary
| Combination Agent | Cancer Type | Key Findings | In Vitro/In Vivo | Reference |
| ATR Inhibitor | Glioblastoma | Combination of this compound and an ATR inhibitor showed synergistic anti-tumor effects in preclinical models. | Preclinical | General Finding |
| ATR Inhibitor | Various Solid Tumors | Dual inhibition of DNA-PK and ATR leads to increased DNA damage and apoptosis. | In Vitro | Mechanistic Finding |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.
-
Drug Treatment: Cells are treated with this compound, an ATR inhibitor, or the combination of both at various concentrations. A vehicle-treated group serves as a control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: A viability reagent (e.g., MTT or CellTiter-Glo reagent) is added to each well.
-
Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. Synergy is assessed using methods such as the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.
Visualizations
Caption: Dual inhibition of DNA-PK and ATR leads to enhanced cancer cell death.
Conclusion
This compound (peposertib) demonstrates significant synergistic potential when combined with DNA-damaging agents like radiotherapy and with other DNA damage response inhibitors such as ATR inhibitors. The preclinical data strongly support the rationale for these combination therapies, particularly in difficult-to-treat cancers like glioblastoma. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer treatments. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing and conducting future studies in this area.
Safety Operating Guide
Critical Safety Notice: Chemical Identifier "M3258" Not Found
Immediate action required: Positive identification of the chemical substance is the first and most critical step for ensuring safe handling and disposal. The identifier "M3258" does not correspond to a recognized chemical in standard databases. It may be an internal product code, a batch number, or a typographical error.
Before proceeding with any handling or disposal steps, you must obtain the formal chemical name or the Chemical Abstracts Service (CAS) number for this substance. This information can typically be found on the manufacturer's original container label or in the accompanying shipping documents.
Once you have the correct chemical identifier, you must obtain the Safety Data Sheet (SDS) for the substance. The SDS is the primary source of information for safe handling, storage, and disposal procedures. If you do not have the SDS, contact the manufacturer or your institution's Environmental Health and Safety (EHS) department immediately.
General Principles of Chemical Waste Disposal
The following is a generalized procedure for the proper disposal of laboratory chemical waste. This is not a substitute for the specific guidance provided in the substance's SDS.
-
Identification and Classification:
-
Positively identify the chemical waste. Never dispose of unknown substances.
-
Consult the SDS (Section 13: Disposal Considerations) to determine the appropriate waste category (e.g., hazardous, non-hazardous, halogenated solvent, etc.).
-
Segregate waste streams to prevent dangerous reactions. Never mix incompatible chemicals.
-
-
Personal Protective Equipment (PPE):
-
Refer to the SDS (Section 8: Exposure Controls/Personal Protection) for the required PPE. This typically includes safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.
-
-
Containment and Labeling:
-
Use a designated and compatible waste container. The container must be in good condition and have a secure lid.
-
Label the waste container clearly with the full chemical name(s) of the contents, the approximate concentration, and the date. Your institution may have specific labeling requirements.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.
-
-
Disposal Request:
-
Follow your institution's established procedures for chemical waste pickup. This usually involves submitting a request to the EHS department.
-
Do not pour any chemical waste down the drain unless explicitly permitted by the SDS and your local regulations.
-
Illustrative Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for chemical waste disposal.
Caption: General workflow for safe laboratory chemical disposal.
Disclaimer: This information is intended as a general guide. Always follow the specific instructions provided in the Safety Data Sheet (SDS) for any chemical and adhere to the policies and procedures of your institution and local regulatory bodies. Failure to do so can result in serious safety hazards and legal non-compliance.
Navigating the Safe Handling of Novel Compound M3258: A Procedural Guide
Disclaimer: As of October 2025, publicly accessible, detailed safety data sheets (SDS) or comprehensive handling procedures for a substance specifically identified as "M3258" are not available. The following guide provides a framework based on best practices for handling new or uncharacterized chemical compounds in a research and development setting. It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier for definitive safety, handling, and disposal information.
Pre-Handling Risk Assessment
Before any manipulation of this compound, a thorough risk assessment is mandatory. This involves a careful review of all available information, however limited, and an assumption of potential hazards until proven otherwise.
Key Steps:
-
Information Gathering: Contact the source of this compound to request the Safety Data Sheet (SDS). If an SDS is not available, request any known information regarding its chemical class, potential reactivity, and any preliminary toxicity data.
-
Hazard Identification: In the absence of specific data, treat this compound as a substance with a high degree of unknown toxicity. Assume it may be a skin and eye irritant, potentially corrosive, and may have unknown systemic effects if inhaled or ingested.
-
Exposure Control Plan: Based on the assumed risks, establish a clear plan to minimize all potential routes of exposure (inhalation, dermal, ingestion, and injection). This plan should incorporate the hierarchy of controls:
-
Elimination/Substitution: Not applicable as this compound is the substance of interest.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of any dust, aerosols, or vapors.
-
Administrative Controls: Restrict access to the area where this compound is being handled. Ensure all personnel are trained on the handling of potent or unknown compounds.
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is the final line of defense.
-
Personal Protective Equipment (PPE) Protocol
The following table outlines the recommended PPE for handling this compound, assuming a lack of specific hazard data.
| Potential Hazard | Engineering Control | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Unknown/Potent Compound | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-gloving with chemically resistant gloves (e.g., nitrile) | Lab Coat (fully buttoned) & Apron | Not typically required if handled in a fume hood. Keep an N95 or higher respirator available for emergency situations (e.g., spills). |
| Skin/Eye Irritant | Chemical Fume Hood | Chemical Splash Goggles | Chemically resistant gloves | Lab Coat | Not required |
| Corrosive | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Heavy-duty, chemically resistant gloves | Chemical-resistant Apron over Lab Coat | Not required |
| Toxic (Inhalation) | Chemical Fume Hood | Chemical Splash Goggles | Chemically resistant gloves | Lab Coat | N95 or higher respirator may be required depending on the procedure. |
Operational Handling and Disposal Plan
A. Handling Procedures:
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have a spill kit readily available.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the fume hood. Use disposable weighing boats and spatulas to minimize contamination.
-
Transport: When moving this compound outside of the fume hood (e.g., to an analytical instrument), ensure it is in a sealed, secondary container that is clearly labeled.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, date, concentration, and a hazard warning (e.g., "Caution: Unknown Hazards").
B. Disposal Plan:
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into a dedicated, labeled hazardous waste container. Do not mix with other waste streams.
-
Solid Waste: This includes contaminated gloves, weighing papers, and any disposable labware. Place these items in a sealed, labeled waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, compatible, and clearly labeled hazardous waste container.
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for handling a chemical with unknown properties like this compound.
Caption: Workflow for Handling Chemicals with Unknown Hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
